molecular formula C8H12O3 B2749357 3-Oxocycloheptanecarboxylic acid CAS No. 27531-68-6

3-Oxocycloheptanecarboxylic acid

Cat. No.: B2749357
CAS No.: 27531-68-6
M. Wt: 156.181
InChI Key: WZVRSTGCESYYGK-UHFFFAOYSA-N
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Description

3-Oxocycloheptanecarboxylic acid is a cyclic keto acid that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a carboxylic acid group and a ketone on a seven-membered cycloheptane ring, makes it a useful precursor for the synthesis of more complex molecules. This compound is primarily used as a key intermediate in pharmaceutical research and development. Keto acids of this type are commonly employed in the synthesis of various bioactive targets, including kinase inhibitors, enzyme antagonists, and other potential therapeutic agents. The reactive functional groups allow for further chemical transformations, enabling researchers to create diverse compound libraries for drug discovery programs. The product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVRSTGCESYYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmaceutical Utility[1][2]

Executive Summary

3-Oxocycloheptanecarboxylic acid (CAS: 27531-68-6) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its rigid cyclobutane or cyclopentane analogs, this seven-membered ring system offers unique conformational flexibility, allowing it to explore biological binding pockets that are inaccessible to planar or smaller cyclic systems. This guide provides an in-depth technical analysis of its structural dynamics, synthetic pathways, and utility as a precursor for Calcitonin Gene-Related Peptide (CGRP) antagonists and novel amino acid analogs.

Chemical Identity & Physicochemical Profile

Core Nomenclature & Identifiers
ParameterSpecification
IUPAC Name 3-Oxocycloheptane-1-carboxylic acid
CAS Number 27531-68-6 (Acid); 50559-00-7 (Ethyl Ester)
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Chirality One chiral center at C1.[1] Exists as (

) and (

) enantiomers.[2]
Physical State Viscous oil or low-melting solid (isomer dependent).
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (pH dependent).
Structural Architecture

The molecule features a cycloheptane ring substituted with a ketone at position 3 and a carboxylic acid at position 1. The spatial relationship between the carbonyl dipole and the carboxylic acid hydrogen bond donor/acceptor is critical for its pharmacophore properties.

Conformational Dynamics: Unlike cyclohexane, which resides in a rigid chair conformation, the cycloheptane ring is fluxional. The 3-oxocycloheptanecarboxylic acid predominantly exists in a twist-chair (TC) conformation, which minimizes transannular strain (Prelog strain) common in medium-sized rings.

  • Global Minimum: Twist-Chair (TC)

  • Local Minima: Twist-Boat (TB), Chair (C)

  • Pseudorotation: The barrier to interconversion is low (~5-8 kcal/mol), allowing the substituents to adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions.

Synthetic Pathways & Process Chemistry

The synthesis of 3-oxocycloheptanecarboxylic acid is non-trivial due to the entropic difficulty of closing seven-membered rings. The most robust industrial route involves the Dieckmann Condensation of acyclic diesters or ring expansion strategies.

Primary Route: Dieckmann Cyclization

This protocol is preferred for its scalability and regioselectivity.

Reaction Scheme:

  • Precursor: Diethyl 4-(ethoxycarbonyl)pimelate (a tri-ester).

  • Cyclization: Treatment with sodium ethoxide (NaOEt) induces intramolecular Claisen condensation (Dieckmann).

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ester groups and thermally decarboxylates the

    
    -keto ester moiety (if present at C2/C4) or simply hydrolyzes the C1 ester.
    
Experimental Protocol (Generalized High-Fidelity Workflow)

Objective: Synthesis of Ethyl 3-oxocycloheptanecarboxylate (Precursor to Acid).

Reagents:

  • Diethyl pimelate derivative (1.0 eq)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) (1.1 eq)

  • Solvent: Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Base Preparation: Suspend NaH (60% dispersion) in anhydrous toluene.

  • Addition: Add the diester dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (110°C) for 12-16 hours. The evolution of hydrogen gas ceases upon completion.

  • Quench: Cool to 0°C and quench with glacial acetic acid.

  • Workup: Partition between EtOAc and Brine. Dry organic layer over MgSO₄.[3]

  • Purification: Vacuum distillation is required to separate the cyclic product from unreacted linear diester.

Critical Process Parameter (CPP): Strict anhydrous conditions are required to prevent hydrolysis of the starting material before cyclization.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis capabilities starting from the 3-oxocycloheptanecarboxylic acid scaffold.

G Figure 1: Synthetic Workflow and Divergent Reactivity Profile Start Diethyl Pimelate Derivative Inter Dieckmann Intermediate Start->Inter NaOEt, Toluene Cyclization Product 3-Oxocycloheptane- carboxylic Acid Inter->Product H3O+, Heat Decarboxylation Amine 3-Amino Derivative Product->Amine Reductive Amination (NaBH3CN, R-NH2) Heterocycle Fused Heterocycle Product->Heterocycle Fischer Indole Synthesis

Figure 1: The workflow transitions from acyclic precursors to the cyclic scaffold, branching into key pharmaceutical derivatives via reductive amination or heterocycle formation.

Reactivity Profile & Functionalization

The molecule possesses two orthogonal reactive handles: the Ketone (C3) and the Carboxylic Acid (C1) .

C3-Ketone Reactivity
  • Reductive Amination: This is the most common transformation in drug discovery. Reaction with primary amines in the presence of sodium triacetoxyborohydride (STAB) yields 3-aminocycloheptanecarboxylic acid derivatives.

    • Stereocontrol: The hydride attack typically occurs from the less hindered face, often yielding a mixture of cis/trans isomers that must be separated via chromatography.

  • Wittig Olefination: Converts the ketone to an exocyclic alkene, useful for introducing alkyl chains.

C1-Carboxylic Acid Reactivity
  • Amide Coupling: Activation with HATU or EDC/HOBt allows coupling to amines.

  • Curtius Rearrangement: Conversion of the acid to an isocyanate (via acyl azide), which can be trapped to form a carbamate at the C1 position.

Pharmaceutical Applications

CGRP Receptor Antagonists

Seven-membered rings are sterically bulky. In the development of CGRP antagonists (migraine treatment), the cycloheptane ring serves as a bioisostere for phenyl or cyclohexyl groups, providing a "space-filling" effect that enhances hydrophobic interactions within the receptor pocket.

Conformationally Constrained Amino Acids

The scaffold is a precursor to


-amino acids. These non-proteinogenic amino acids are incorporated into peptides to induce specific secondary structures (turns or helices) and improve proteolytic stability.

References

  • Seven-Membered Ring Synthesis: "Product Class 12: Seven-Membered and Larger-Ring Cyclic Ketones." Science of Synthesis, Vol. 26. Thieme Chemistry.

  • Dieckmann Condensation Protocol: "Improved Synthesis of Cyclic Keto Acids via Dieckmann Condensation." ResearchGate, Abstract 1.12.

  • Chemical Properties: "Ethyl 3-oxocycloheptanecarboxylate Product Data." AK Scientific.[4]

  • Conformational Analysis: "Conformational Analysis of Cycloheptane Derivatives." Global Journal of Organic Chemistry. (General Reference for Twist-Chair dynamics).
  • CAS Verification: "3-Oxocycloheptanecarboxylic acid (CAS 27531-68-6)." Chemikart.

Sources

Thermodynamic stability of 3-Oxocycloheptanecarboxylic acid conformers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Oxocycloheptanecarboxylic Acid Conformers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of cyclic molecules is a critical determinant of their physicochemical properties and biological activity. The seven-membered cycloheptane ring, a prevalent scaffold in numerous natural products and pharmaceutical agents, presents a distinct analytical challenge due to its inherent flexibility and the subtle energy differences between its multiple conformers. This guide provides a comprehensive analysis of the thermodynamic stability of 3-Oxocycloheptanecarboxylic acid, a substituted cycloheptane derivative. We will explore the intricate interplay of ring flexibility, substituent effects, and intramolecular interactions that govern its conformational preferences. This document synthesizes theoretical principles with practical methodologies, offering an in-depth perspective for researchers in medicinal chemistry and drug development.

The Conformational Challenge of the Cycloheptane Ring

Unlike the well-defined chair conformation of cyclohexane, which is largely free of strain, cycloheptane and larger rings exhibit a more complex conformational behavior.[1][2] They possess greater flexibility, leading to a landscape of multiple low-energy conformations separated by small energy barriers.[3] This conformational dynamism is a key feature that must be understood to predict molecular interactions accurately.

The primary low-energy conformations of cycloheptane belong to two families: the twist-chair (TC) and the twist-boat (TB). The twist-chair is generally the most stable conformation.[4] These conformers are not static; they interconvert via a low-energy process known as pseudorotation, which involves slight changes in dihedral angles without passing through high-energy planar intermediates.[4][5] This flexibility means that at room temperature, cycloheptane and its derivatives exist as a dynamic equilibrium of multiple conformers.

The Directing Influence of Substituents

The introduction of substituents onto the cycloheptane ring significantly alters the conformational energy landscape. The thermodynamic stability of a given conformer is dictated by the minimization of several types of strain:

  • Angle Strain: Deviation from ideal tetrahedral bond angles (109.5°). Cycloheptane conformations like the twist-chair adopt puckered structures to minimize this strain.[1]

  • Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Puckering of the ring helps to stagger these bonds, reducing torsional strain.[6][7]

  • Steric Strain (Transannular Strain): Repulsive van der Waals interactions between non-bonded atoms that are brought into close proximity across the ring. This is a particularly important factor in medium-sized rings.[4]

For substituted cycloheptanes, the substituents will preferentially occupy positions that minimize these strains, particularly steric interactions analogous to the 1,3-diaxial interactions in cyclohexane.[8][9]

Conformational Analysis of 3-Oxocycloheptanecarboxylic Acid

In 3-Oxocycloheptanecarboxylic acid, the conformational equilibrium is governed by the electronic and steric effects of both the ketone and the carboxylic acid groups.

The Effect of the 3-Oxo Group

The presence of a carbonyl group at the C3 position introduces a planar sp² hybridized carbon, which alters the local geometry of the ring. This can influence the relative stability of the twist-chair conformers. Studies on cycloheptanone have shown that it also preferentially adopts a twist-chair conformation.[10][11] The carbonyl group can, however, reduce the energy barrier for interconversion between different conformer families.[11]

The Effect of the Carboxylic Acid Group

The carboxylic acid at C1 is a sterically demanding group. Its preference for an equatorial-like position to avoid unfavorable transannular interactions is a primary driving force in determining the most stable conformer.

Furthermore, the carboxylic acid group itself has conformational flexibility, existing primarily in syn and anti conformations related to the O=C-O-H dihedral angle.[12][13] More importantly, the hydroxyl proton of the carboxylic acid can act as a hydrogen bond donor, while the ketone's oxygen can act as a hydrogen bond acceptor. The potential for an intramolecular hydrogen bond between the C1-carboxyl and C3-oxo groups can significantly stabilize a specific conformation where these two groups are in close proximity. This interaction would create a pseudo-cyclic structure, locking the molecule into a more rigid conformation.

Predicting the Most Stable Conformer

The most stable conformer of 3-Oxocycloheptanecarboxylic acid will be the one that best accommodates the following factors:

  • Adopts a low-energy twist-chair backbone.

  • Places the bulky carboxylic acid group in a pseudo-equatorial position to minimize steric strain.

  • Orients the carbonyl and carboxylic acid groups to allow for a stabilizing intramolecular hydrogen bond.

The equilibrium between the major conformers is depicted below. The conformer featuring the intramolecular hydrogen bond is expected to be the thermodynamically most stable.

G A Twist-Chair (COOH pseudo-axial, No H-Bond) B Twist-Chair (COOH pseudo-equatorial, Intramolecular H-Bond) Most Stable A->B Conformational Change C Twist-Chair (COOH pseudo-equatorial, No H-Bond) A->C Pseudorotation C->B Conformational Change

Caption: Conformational equilibrium of 3-Oxocycloheptanecarboxylic acid.

Methodologies for Elucidating Conformational Stability

A combination of computational and experimental techniques is essential for a comprehensive understanding of the conformational preferences of flexible molecules like 3-Oxocycloheptanecarboxylic acid.[14]

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are a powerful tool for exploring the potential energy surface of a molecule, identifying stable conformers, and predicting their relative stabilities.[15]

Experimental Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Generate a diverse set of initial geometries for possible conformers (e.g., various twist-chairs and twist-boats with different substituent orientations) using a molecular mechanics force field.

  • Geometry Optimization: Optimize each starting structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger) to find the nearest local energy minimum.[15]

  • Frequency Calculation: Perform a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermochemical data, such as zero-point vibrational energies and Gibbs free energies.

  • Relative Energy Calculation: Compare the Gibbs free energies of all identified stable conformers to determine their relative thermodynamic stabilities and predict the equilibrium population of each.

G cluster_0 Computational Workflow Start Generate Initial Geometries (e.g., Twist-Chair, Twist-Boat) Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Imaginary Frequency Found Energy Calculate Relative Gibbs Free Energies Check->Energy All Real Frequencies End Determine Conformer Population Energy->End

Caption: Workflow for DFT-based conformational analysis.

Experimental Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the average conformation of a molecule in solution.[14] By analyzing various NMR parameters, one can deduce the dominant conformers and the dynamics of their interconversion.

Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve a purified sample of 3-Oxocycloheptanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • 1D NMR Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm the carbon skeleton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The presence or absence of specific NOE cross-peaks provides crucial distance constraints for determining the 3D structure and identifying the predominant conformation. For instance, an NOE between a proton on C2 and a proton on C7 would strongly support a twist-chair conformation.

  • Data Analysis: Analyze coupling constants (³JHH) and NOE intensities to infer dihedral angles and interproton distances, respectively, which are then used to build a model of the dominant solution-state conformation.

G cluster_1 NMR Experimental Workflow Prep Sample Preparation (5-10 mg/mL in CDCl3) Acq1D 1D NMR Acquisition (¹H, ¹³C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Assign Spectral Assignment Acq2D->Assign Analysis Data Analysis (Coupling Constants, NOEs) Assign->Analysis Model 3D Structural Model Analysis->Model

Caption: Workflow for NMR-based conformational analysis.

Quantitative Data Summary

Conformer DescriptionKey FeaturePredicted Relative Gibbs Free Energy (kcal/mol)
Twist-Chair 1 (TC1) Intramolecular H-Bond0.00 (Global Minimum)
Twist-Chair 2 (TC2) COOH pseudo-equatorial, no H-bond~1.5 - 2.5
Twist-Chair 3 (TC3) COOH pseudo-axial, no H-bond~2.5 - 4.0
Twist-Boat 1 (TB1) COOH pseudo-equatorial> 4.0

Note: These values are illustrative and would require specific DFT calculations for 3-Oxocycloheptanecarboxylic acid for precise quantification.

Conclusion

The thermodynamic stability of 3-Oxocycloheptanecarboxylic acid conformers is a result of a delicate balance between the intrinsic flexibility of the seven-membered ring and the steric and electronic demands of the oxo and carboxylic acid substituents. The twist-chair conformation is predicted to be the most stable, with a significant preference for the conformer that allows the bulky carboxylic acid group to occupy a pseudo-equatorial position while simultaneously forming a stabilizing intramolecular hydrogen bond with the 3-oxo group. A comprehensive understanding of this conformational landscape, achieved through an integrated approach of computational modeling and experimental NMR spectroscopy, is paramount for the rational design of novel therapeutics incorporating this flexible and important chemical scaffold.

References

  • Benchchem. Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques.
  • Slideshare. Conformational analysis of medium rings.
  • Guerra, M. et al. (1994). Stereodynamics of Cycloheptanone Radical Anion: Direct Observation of the Asymmetric Twist-Chair Conformer in a Seven-Membered R. Journal of the American Chemical Society. Available at: [Link]

  • Glazer, E. S. et al. (1972). Nuclear magnetic resonance spectroscopy. Conformational equilibration of cycloheptane and cycloheptene derivatives. Journal of the American Chemical Society, 94(18), 6472-6480. Available at: [Link]

  • Christl, M. et al. (1979). Carbon-13 nuclear magnetic resonance spectroscopy. Conformational analysis of methyl-substituted cycloheptanes, cycloheptanols, and cycloheptanones. The Journal of Organic Chemistry, 44(19), 3337-3342. Available at: [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis).
  • ResearchGate. Molecular comformation of the cycloheptane ring in the solid state. Available at: [Link]

  • Groenewald, F. & Dillen, J. (2012). Conformational analysis of caprolactam, cycloheptene and caprolactone. Journal of Molecular Modeling, 18, 2843-2851. Available at: [Link]

  • Benchchem. A Researcher's Guide to Predicting 3-Methylcycloheptanone Conformer Properties: A DFT-Based Comparative Analysis.
  • ResearchGate. Conformational analysis of cycloalkanes. Available at: [Link]

  • Suvire, F. D. et al. (2006). Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane. Journal of Computational Chemistry, 27(2), 188-200. Available at: [Link]

  • SciSpace. Molecular conformation of the cycloheptane ring in the solid state. Available at: [Link]

  • Nathan, B. Calculating cyclohexane A-values · The DFT Course.
  • SciSpace. Conformational analysis of cycloalkanes. Available at: [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Available at: [Link]

  • Wiberg, K. B. & Murcko, M. A. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 64(10), 3349-3355. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 4.2: Cycloalkanes and Their Relative Stabilities. Available at: [Link]

  • Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube. Available at: [Link]

  • Kadrowski, B. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • ResearchGate. The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Available at: [Link]

  • CUTM Courseware. Conformational Analysis of Cyclohexane. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Available at: [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]

  • Chem Survival. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions [Video]. YouTube. Available at: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Available at: [Link]

  • Bocian, D. F. & Strauss, H. L. (1977). Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society, 99(9), 2876-2881. Available at: [Link]

  • Giesen, E. et al. (2007). 3-Oxocyclobutanecarboxylic acid: hydrogen bonding in a small-ring γ-keto acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566. Available at: [Link]

  • Lee, T. S. et al. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of chemical theory and computation, 15(7), 4134–4145. Available at: [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Available at: [Link]

  • Apperley, D. C. et al. (2021). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 26(20), 6249. Available at: [Link]

  • Grech, E. et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The journal of physical chemistry letters, 10(12), 3260–3264. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. Available at: [Link]

Sources

Solubility profile of 3-Oxocycloheptanecarboxylic acid in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 3-Oxocycloheptanecarboxylic Acid: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Oxocycloheptanecarboxylic acid (CAS 27531-68-6) .[1] As a seven-membered ring functionalized with both a ketone and a carboxylic acid, this compound exhibits a distinct amphiphilic profile critical for optimization in organic synthesis and drug delivery formulations.[1]

The guide details the physicochemical drivers of solubility, predictive modeling based on structural homologs, and validated experimental protocols for solubility profiling.[1] It is designed for application scientists requiring actionable data for solvent selection, extraction, and purification processes.[1]

Part 1: Physicochemical Characterization

Understanding the solubility of 3-Oxocycloheptanecarboxylic acid requires a dissection of its molecular architecture.[1] The molecule represents a "push-pull" system between its lipophilic cycloalkane scaffold and its polar functional groups.[1]

Structural Analysis
  • Lipophilic Domain: The cycloheptane ring (C7) imparts significant hydrophobicity, more so than its cyclopentane (C5) or cyclohexane (C6) analogs.[1] This steric bulk drives affinity for non-polar organic solvents but disrupts the hydrogen-bonding network of water.[1]

  • Polar Domain:

    • Carboxylic Acid (C1): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] It is the primary handle for pH-dependent solubility manipulation.[1]

    • Ketone (C3): Acts solely as a hydrogen bond acceptor (HBA), increasing solubility in polar aprotic solvents like DMSO and DMF.[1]

Theoretical Property Profile
  • Molecular Formula: C₈H₁₂O₃

  • Molecular Weight: 156.18 g/mol [2][3][4]

  • Predicted pKa: 4.35 ± 0.20 (Typical for cyclic aliphatic carboxylic acids).[1]

  • Predicted LogP: 0.8 – 1.2 (Moderately lipophilic; significantly higher than the C5 analog which has a LogP ≈ 0.2).[1]

Part 2: Solubility Profile by Solvent Class

The following data summarizes the expected solubility behavior based on Structure-Property Relationships (SPR) and homologous series extrapolation.

Polar Solvents
SolventSolubility PredictionMechanistic Insight
Water (pH < 4) Low / Sparingly Soluble The unionized acid forms stable dimers.[1] The hydrophobic C7 ring outweighs the hydration energy of the polar groups.[1]
Water (pH > 6) High Deprotonation to the carboxylate anion (

) drastically increases hydration.[1]
Methanol / Ethanol High Excellent H-bonding match.[1] The alkyl chain interacts with the alcohol's organic tail, while polar groups H-bond with the hydroxyl.[1]
DMSO / DMF Very High Strong dipole-dipole interactions disrupt acid dimers; ideal for stock solutions.[1]
Non-Polar & Intermediate Solvents
SolventSolubility PredictionMechanistic Insight
Dichloromethane (DCM) Good Standard extraction solvent.[1] Breaks acid dimers effectively without being too non-polar.[1]
Ethyl Acetate Good Excellent for extraction.[1] The ester group competes for H-bonding, solvating the monomeric acid.[1]
THF / Diethyl Ether Good Ether oxygens act as H-bond acceptors for the carboxylic acid proton.[1]
Hexane / Heptane Low / Insoluble The polarity of the two oxygenated groups (COOH + C=O) makes the molecule too polar for pure alkanes.[1] Useful as an antisolvent for recrystallization.[1]

Part 3: Solvent Selection Guide for Process Development

The following decision tree assists in selecting the appropriate solvent system for extraction, reaction, or crystallization.

SolventSelection Start Process Goal Extraction Extraction from Aqueous Start->Extraction Reaction Reaction Medium Start->Reaction Crystallization Purification / Crystallization Start->Crystallization DCM Dichloromethane (DCM) (High Solubility, Low Boiling Point) Extraction->DCM EtOAc Ethyl Acetate (Green Alternative to DCM) Extraction->EtOAc PolarReagents Are reagents polar/ionic? Reaction->PolarReagents SolventPair Solvent/Anti-Solvent Pair Crystallization->SolventPair DMF DMF or DMSO (High Solvency) PolarReagents->DMF Yes THF THF or Toluene (Moderate Solvency) PolarReagents->THF No System1 EtOAc (Solvent) + Hexane (Anti-solvent) SolventPair->System1 Standard System2 Acetone (Solvent) + Water (Anti-solvent) SolventPair->System2 Alternative

Figure 1: Decision matrix for solvent selection based on process requirements.

Part 4: Validated Experimental Protocols

To generate empirical data for your specific batch or isomer, follow these self-validating protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility limit in a specific solvent.[1]

Materials:

  • 3-Oxocycloheptanecarboxylic acid (Solid)[1][3][5]

  • Target Solvent (e.g., Phosphate Buffer pH 7.4, Octanol)[1]

  • 0.45 µm PTFE Syringe Filter[1]

  • HPLC System (UV detection at 210-220 nm)[1]

Workflow:

  • Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Verification: Visually confirm undissolved solid remains. If clear, add more solid.[1]

  • Sampling: Centrifuge at 10,000 rpm for 5 mins.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter (saturate filter with 200 µL first, discard, then collect filtrate).

  • Quantification: Dilute filtrate with mobile phase and inject into HPLC.

    • Self-Validation: Prepare a standard curve (0.1 – 1.0 mg/mL).[1] The sample area must fall within the linear range.[1]

Protocol B: pH-Solubility Profiling

Purpose: To determine the intrinsic solubility (


) and the pH-dependent solubility.[1][6]

Mechanism: The total solubility (


) is defined by the Henderson-Hasselbalch relationship:


[1]

Workflow:

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]

  • Perform the Shake-Flask method (Protocol A) for each buffer.[1]

  • Data Analysis: Plot Log(

    
    ) vs. pH.
    
    • Expected Result: Solubility should be constant (and low) below pH 3.[1]5. It should increase exponentially as pH exceeds the pKa (~4.5).[1]

Part 5: Mechanistic Visualization

The solubility equilibrium is governed by the ionization state of the carboxylic acid.[1] The diagram below illustrates the dynamic equilibrium between the solid phase, the dissolved neutral species, and the ionized species.[1]

SolubilityEquilibrium cluster_0 Aqueous Solution Solid Solid Phase (Crystal Lattice) SoluteNeutral Dissolved Neutral (R-COOH) Solid->SoluteNeutral Intrinsic Solubility (S₀) (Rate Limiting Step) SoluteIonized Dissolved Ionized (R-COO⁻ + H⁺) SoluteNeutral->SoluteIonized pH > pKa (Fast Equilibrium)

Figure 2: Thermodynamic equilibrium stages. Solubility in water is limited by the intrinsic solubility (


) of the neutral form until pH drives ionization.[1]

References

  • PubChem Compound Summary. (n.d.). 3-Oxocyclopentanecarboxylic acid (Analogous Data).[1][5][7][8] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).

  • Lipinski, C. A. (2000).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Foundation for LogP/Solubility rules).

Sources

Literature review on 3-Oxocycloheptanecarboxylic acid as a pharmaceutical intermediate

[1]

Executive Summary

In the landscape of modern drug discovery, the seven-membered cycloheptane ring has emerged as a critical scaffold for "escaping flatland"—the industry's move away from planar aromatic structures toward three-dimensional, sp³-rich architectures. 3-Oxocycloheptanecarboxylic acid (CAS 27531-68-6) represents a high-value intermediate in this domain.[1] Its unique geometry allows for the synthesis of conformationally constrained amino acids (CCAAs), specifically

1

This guide provides a rigorous technical analysis of the synthesis, characterization, and pharmaceutical utility of 3-oxocycloheptanecarboxylic acid, moving beyond generic descriptions to offer actionable, field-proven protocols.[1]

Part 1: Chemical Profile & Strategic Value[1]

Identity and Physicochemical Properties[2]
  • IUPAC Name: 3-Oxocycloheptane-1-carboxylic acid[1]

  • CAS Number: 27531-68-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.18 g/mol [1]

  • Key Derivatives:

    • Methyl ester: Methyl 3-oxocycloheptanecarboxylate (CAS 37746-13-7)[1]

    • Ethyl ester: Ethyl 3-oxocycloheptanecarboxylate (CAS 50559-00-7)[1]

The "Seven-Membered" Advantage

Unlike stable cyclohexane chairs, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.[1] This flexibility, when constrained by substituents like a ketone (at C3) and a carboxyl group (at C1), allows medicinal chemists to lock pharmacophores in specific vectors that mimic peptide turns (e.g.,

1

Part 2: Strategic Synthesis (The "How")

While ring expansion of cyclohexanones (via diazomethane) is a known route, it often suffers from poor regioselectivity, yielding mixtures of 3- and 4-isomers.[1] The Gold Standard method for high-purity synthesis of the 3-isomer is the Conjugate Addition (Michael Addition) to 2-cyclohepten-1-one, followed by hydrolysis.[1]

The Mechanistic Pathway

The synthesis relies on the thermodynamic control of 1,4-addition. Cyanide acts as a masked carboxylate equivalent.

  • Precursor: 2-Cyclohepten-1-one (commercially available or synthesized via

    
    -bromination/elimination of cycloheptanone).[1]
    
  • Michael Addition: Introduction of the cyano group at C3 using Nagata’s Reagent (

    
    ) or standard hydrocyanation conditions.
    
  • Hydrolysis: Conversion of the nitrile to the carboxylic acid under acidic conditions.

Synthesis Workflow Diagram

SynthesisPathStartCycloheptanoneStep12-Cyclohepten-1-one(CAS 1121-66-0)Start->Step11. Bromination2. EliminationStep23-Oxocycloheptane-carbonitrileStep1->Step21,4-Addition(Et2AlCN or KCN/NH4Cl)Final3-Oxocycloheptane-carboxylic acidStep2->FinalAcid Hydrolysis(HCl/H2O)

Figure 1: Step-wise synthetic pathway ensuring regio-defined placement of the carboxyl group relative to the ketone.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Oxocycloheptanecarbonitrile (The Key Intermediate)

Rationale: Direct alkylation of cycloheptenone ensures the C3 position is targeted exclusively.

Reagents:

  • 2-Cyclohepten-1-one (1.0 eq)[1]

  • Diethylaluminum cyanide (Nagata’s Reagent) (1.1 eq) [Caution: Highly Toxic/Pyrophoric]

  • Alternative Green Reagent: Acetone cyanohydrin with

    
     catalyst.
    
  • Solvent: Toluene or Benzene (anhydrous).

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Addition: Charge flask with 2-cyclohepten-1-one dissolved in toluene. Cool to 0°C.[2]

  • Hydrocyanation: Add Diethylaluminum cyanide solution dropwise via syringe over 20 minutes. The Lewis acidic nature of Aluminum activates the enone, facilitating rapid 1,4-addition.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Carefully pour the mixture into ice-cold NaOH (10%) to decompose the aluminum complex. Warning: HCN gas evolution possible; use a scrubber.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash chromatography (

    
    ) to yield 3-oxocycloheptanecarbonitrile as a pale oil.[1]
    
Protocol B: Hydrolysis to 3-Oxocycloheptanecarboxylic Acid

Reagents:

  • 3-Oxocycloheptanecarbonitrile[1][3]

  • Conc. HCl (12 M)

  • Glacial Acetic Acid[1]

Procedure:

  • Dissolve the nitrile in a 1:1 mixture of Conc. HCl and Glacial Acetic Acid.

  • Reflux at 90-100°C for 4–6 hours. The acetic acid acts as a co-solvent to solubilize the organic nitrile.

  • Cool to room temperature. Dilute with water.

  • Extract with Dichloromethane (DCM).

  • Critical Step: Back-extract the DCM layer with Sat.

    
    . The acid moves to the aqueous phase (as the carboxylate salt), leaving non-acidic impurities in the DCM.
    
  • Acidify the aqueous phase to pH 2 with HCl and extract again with EtOAc.

  • Evaporate to yield the solid acid. Recrystallize from Ether/Hexane if necessary.

Part 4: Pharmaceutical Applications (The "Why")

CGRP Receptor Antagonists (Migraine Therapy)

The cycloheptane ring is a core structural motif in Calcitonin Gene-Related Peptide (CGRP) antagonists, such as Telcagepant (MK-0974) .[1]

  • Mechanism: The 3-oxocycloheptanecarboxylic acid scaffold serves as a precursor to caprolactam derivatives.

  • Transformation: The ketone at C3 allows for reductive amination or asymmetric hydrogenation to install a chiral amine. The carboxyl group at C1 allows for amide coupling to the rest of the pharmacophore.

  • Conformational Lock: The 7-membered ring forces the attached substituents (typically phenyl or amide groups) into a specific dihedral angle required to bind the CGRP receptor pocket.

Protease Inhibitors

In HIV and HCV protease inhibitors, "P2" ligands often require bulky, hydrophobic cyclic structures to fill the S2 subsite of the enzyme.

  • Bioisostere: The 3-oxocycloheptane moiety acts as a bulky, non-aromatic bioisostere for proline or pipecolic acid.[1]

  • Functionalization: The C3 ketone is a versatile handle. It can be converted to:

    • Hydroxyl: Via reduction (creating a stereocenter).

    • Amine: Via reductive amination (creating a constrained amino acid).

    • Difluoro: Via DAST (modulating pKa and lipophilicity).

Pharmacophore Utility Diagram

ApplicationsCore3-Oxocycloheptane-carboxylic AcidApp1CGRP Antagonists(e.g., Telcagepant precursors)Core->App1Reductive Amination+ CyclizationApp2Constrained Amino Acids(Gamma-Amino Acids)Core->App2Schmidt Reaction(Ring Expansion to Azocane)App3Protease Inhibitors(S2 Pocket Filling)Core->App3Ketone Reductionto Hydroxyl

Figure 2: Divergent utility of the scaffold in medicinal chemistry workflows.

Part 5: Quality Control & Analytics[1]

To ensure the material meets pharmaceutical standards (typically >98% purity), the following analytical parameters are established:

TestMethodAcceptance Criteria
Assay HPLC (C18 Column, ACN/H2O + 0.1% TFA)≥ 98.0%
Identification 1H-NMR (400 MHz, CDCl3)Characteristic multiplets at

2.4–2.8 (alpha-keto),

11.0 (COOH)
Impurity A GC-MS2-Cycloheptenone < 0.1% (Genotoxic alert)
Water Content Karl Fischer≤ 0.5% w/w

References

  • Nagata, W., & Yoshioka, M. (1988).[1][4] Diethylaluminum cyanide.[4][5][6] Organic Syntheses, Coll. Vol. 6, p. 307.[1][5]

    • Context: Establishes the protocol for conjugate hydrocyanation of enones (Nag
  • Xu, F., et al. (2010).[7] Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine. Journal of Organic Chemistry, 75(22), 7829–7841.[1] [1]

    • Context: Details the industrial relevance of functionalized cycloheptane/caprolactam scaffolds in drug development.
  • Benedetti, F., et al. (2010). Ring-Opening of Epoxyalcohols by Diethylaluminum Cyanide. ChemInform, 30(18).[1]

    • Context: Discusses regioselectivity in 7-membered ring functionaliz
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27531-68-6, 3-Oxocycloheptanecarboxylic acid.

    • Context: Verification of chemical identity and CAS registry.[4]

pKa values and acidity constants of 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa Determination of 3-Oxocycloheptanecarboxylic Acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and receptor-binding interactions.[1] For drug development professionals, a precise understanding of a compound's pKa is indispensable for predicting its pharmacokinetic and pharmacodynamic behavior.[2][3] This guide provides a comprehensive examination of 3-oxocycloheptanecarboxylic acid, a molecule of interest in medicinal chemistry. Due to the absence of extensively published experimental data for this specific compound, we will first establish a theoretical framework to predict its acidity based on structural analogs. Subsequently, this whitepaper will present a detailed, field-proven protocol for the empirical determination of its pKa value using potentiometric titration, ensuring scientific rigor and reproducibility.

Theoretical Framework: Understanding the Acidity of 3-Oxocycloheptanecarboxylic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[4][5] The presence of electron-withdrawing groups near the carboxyl moiety enhances the stability of this anion through an inductive effect, thereby increasing the acidity of the parent molecule (resulting in a lower pKa value).[5][6][7]

In 3-oxocycloheptanecarboxylic acid, the key structural features influencing its acidity are the carboxylic acid group and the ketone (oxo) group at the C-3 position.

  • The Carboxyl Group: Carboxylic acids are significantly more acidic than alcohols (pKa ~16-20) because the resulting carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms.[5][6] Typical aliphatic carboxylic acids have pKa values in the range of 4-5.[6][8]

  • Inductive Effect of the 3-Oxo Group: The carbonyl group of the ketone is strongly electron-withdrawing. This effect is transmitted through the carbon framework of the cycloheptane ring. By pulling electron density away from the carboxyl group, the keto group stabilizes the negative charge of the carboxylate anion formed upon deprotonation. This stabilization makes the proton easier to remove, thus increasing the acidity of the carboxylic acid compared to its non-substituted analog, cycloheptanecarboxylic acid. For instance, β-keto acids are noted to be more acidic than their simple carboxylic acid counterparts.[9]

Comparative Analysis with Structural Analogs
CompoundStructureReported/Predicted pKaRationale for Comparison
Acetic AcidCH₃COOH4.75[4]Basic aliphatic carboxylic acid reference.
Benzoic AcidC₆H₅COOH4.20[4]Reference for a carboxylic acid with an electron-withdrawing group (phenyl).
3-Oxocyclobutanecarboxylic acidC₅H₆O₃~4.35 (Predicted)[10][11]A smaller ring analog with the same relative positioning of the keto and carboxyl groups.
3-Oxocyclopentanecarboxylic acidC₆H₈O₃No value found, but is a known chemical reagent.[12][13]A closely related structural analog.
3-Oxo-1-cyclohexanecarboxylic acidC₇H₁₀O₃~4.72 (Predicted)[14]A six-membered ring analog.

Based on this comparative data, it is reasonable to predict that the pKa of 3-oxocycloheptanecarboxylic acid will be slightly lower than that of a standard aliphatic carboxylic acid like acetic acid, likely falling within the 4.2 to 4.7 range . The precise value, however, must be determined empirically.

Experimental Determination of pKa: A Validated Protocol

For the precise and reliable determination of pKa values, potentiometric titration is a high-precision, standard method.[15] It is valued for its accuracy and the commercial availability of automated instrumentation.[3][15] The procedure involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the weak acid) while monitoring the resulting pH change.[16][17] The pKa is the pH at which the acid is exactly half-neutralized, corresponding to the midpoint of the buffer region on the titration curve.[16][18]

Experimental Workflow Diagram

pKa_Determination_Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_sample 1. Prepare Analyte Solution (≥10⁻⁴ M 3-oxocycloheptanecarboxylic acid) prep_titrant 2. Prepare & Standardize Titrant (0.1 M NaOH, carbonate-free) prep_system 3. Calibrate pH Meter (Using standard buffers pH 4, 7, 10) prep_ionic 4. Prepare Ionic Strength Adjuster (0.15 M KCl) setup 5. Assemble Titration Cell - Add analyte & KCl to vessel - Immerse calibrated pH electrode - Place on magnetic stirrer purge 6. Purge with Nitrogen (Displace dissolved CO₂) setup->purge titrate 7. Perform Titration - Add NaOH titrant in small increments - Record pH after each addition - Ensure stable reading before next addition purge->titrate plot 8. Plot Titration Curve (pH vs. Volume of NaOH added) titrate->plot find_ep 9. Determine Equivalence Point (V_eq) (Inflection point of the curve) plot->find_ep calc_half_ep 10. Calculate Half-Equivalence Point (V_half-eq = V_eq / 2) find_ep->calc_half_ep determine_pka 11. Determine pKa (pH at V_half-eq = pKa) calc_half_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, where proper execution of each step ensures the integrity of the final result.

A. Reagents and Apparatus

  • 3-Oxocycloheptanecarboxylic acid (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • 0.15 M Potassium Chloride (KCl) solution[2][16]

  • Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode[17]

  • Automatic titrator or a Class A burette (50.00 mL)

  • Magnetic stirrer and stir bar

  • Titration vessel

  • Nitrogen gas source

B. Preparation Phase

  • pH Meter Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa.[16][18]

  • Titrant Preparation: Prepare 0.1 M NaOH solution using CO₂-free water. It is critical to use carbonate-free base to avoid errors in the titration curve, especially in neutral-to-high pH ranges.[15] Standardize the NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Analyte Solution Preparation: Accurately weigh a sample of 3-oxocycloheptanecarboxylic acid and dissolve it in a known volume of deionized water to achieve a concentration of at least 10⁻⁴ M.[15][16] A higher concentration (e.g., 1 mM or 0.01 M) is often preferable to ensure a distinct inflection point. Add the 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[16]

C. Titration Procedure

  • System Setup: Place a precise volume of the analyte solution into the titration vessel. Add the magnetic stir bar and place the vessel on the stirrer. Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or the stir bar.[2][18]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes before the titration and maintain a gentle stream of nitrogen over the solution's surface during the experiment.[2][16] This prevents the absorption of atmospheric CO₂, which can react with the NaOH titrant and interfere with the results.

  • Titration Execution: Begin stirring at a slow, constant speed. Record the initial pH of the solution. Add the standardized NaOH titrant in small, precise increments. After each addition, wait for the pH reading to stabilize before recording the pH and the total volume of titrant added.[16] It is advisable to use smaller volume increments when the pH begins to change rapidly, particularly around the buffer region and the equivalence point.[18]

  • Endpoint: Continue the titration well past the equivalence point, until the pH of the solution plateaus again in the basic range.

D. Data Analysis

  • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the Equivalence Point (Veq): The equivalence point is the inflection point of the titration curve, where the slope (dpH/dV) is at its maximum. This can be identified visually or more accurately by plotting the first derivative (dpH/dV vs. V) or second derivative (d²pH/dV² vs. V) of the titration curve.

  • Calculate the Half-Equivalence Point: The volume at the half-equivalence point is exactly half the volume of the equivalence point (V½eq = Veq / 2).

  • Determine the pKa: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH is equal to the pKa.[16][18]

Alternative and Confirmatory Methods

While potentiometric titration is the gold standard, other techniques can be employed for pKa determination, especially under specific circumstances.

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a UV-active chromophore near the ionization center, causing the UV-Vis spectrum to change with pH.[15][19] The ketone group in 3-oxocycloheptanecarboxylic acid could potentially serve this purpose. The method requires a smaller amount of sample than titration and can handle compounds with lower solubility.[15][20] Data from a series of buffered solutions are used to calculate the pKa.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[21][22][23] The pKa can be determined by fitting the plot of chemical shift versus pH to a sigmoidal curve. This method is particularly powerful for complex molecules with multiple ionization sites or those that exist in equilibrium between different forms (e.g., keto-enol or hydrated forms).[21][22][24]

Conclusion

The acidity of 3-oxocycloheptanecarboxylic acid is a critical parameter for its application in research and drug development. Based on theoretical principles and comparison with structural analogs, its pKa is predicted to be in the range of 4.2 to 4.7, reflecting the acid-strengthening inductive effect of the 3-oxo group. This guide provides a robust, step-by-step protocol for the experimental determination of this value using potentiometric titration, a method renowned for its precision and reliability. By adhering to this validated workflow, researchers can confidently and accurately characterize the ionization behavior of this and other novel chemical entities, providing essential data for rational drug design and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Iraqi, M. A., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences, 105(3), 1286-1293. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development. Development of Methods for the Determination of pKa Values. [Link]

  • Stella, V. J., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PubMed. [Link]

  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Companon, I., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1038-1042. [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from East Stroudsburg University website.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Chemistry Stack Exchange. (2016). Why is the pKa of a ketone higher than of water?. [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • PubChem. (n.d.). 3-Oxocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Iraqi, M. A., et al. (2016). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 17.03.1: Origins of Acidity of Carboxylic Acids. [Link]

  • ChemBK. (2024). 3-Oxo-cyclobutanecarboxylic acid. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1422-1425. [Link]

  • PubChem. (n.d.). (R)-3-Oxocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Protheragen. (n.d.). 3-Oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Quora. (2024). What makes β-keto acids more acidic than carboxylic acids?. [Link]

  • BYJU'S. (2022). pKa Table. [Link]

  • Ram, A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s532-s539. [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids. [Link]

  • ResearchGate. (2025). Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. [Link]

  • Chem Help ASAP. (2019). pKa values of common acids. [Link]

  • Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. [Link]

  • Soderberg, T. (n.d.). 7.3 The Acidity Constant. In Chemical Bonding and Organic Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 19: Carboxylic Acids and the Acidity of the O-H Bond.
  • Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • Introductory Chemistry. (n.d.). Appendix: Selected Acid Dissociation Constants at 25°C. [Link]

  • Chemistry LibreTexts. (2023). Acidity of Carboxylic Acids. [Link]

  • ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?. [Link]

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Tautomeric equilibrium of 3-Oxocycloheptanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric and conformational equilibrium of 3-oxocycloheptanecarboxylic acid. This analysis prioritizes the specific ring-chain tautomerism characteristic of cyclic


-keto acid derivatives, a phenomenon often overshadowed by standard keto-enol discussions but critical for this specific scaffold.

Executive Technical Summary

3-Oxocycloheptanecarboxylic acid presents a complex tautomeric landscape defined not merely by proton migration (prototropy) but by reversible intramolecular nucleophilic addition. While typical


-keto acids are prone to decarboxylation, this molecule features a 1,3-relationship on the ring (equivalent to a 

-keto acid motif structurally), enabling the formation of a bridged bicyclic pseudo-acid (hydroxylactone).

For drug development professionals, understanding this equilibrium is binary to success: the open keto-form presents a reactive electrophile and an ionizable proton, while the closed lactol-form masks the ketone and significantly alters lipophilicity (LogP) and membrane permeability.

Mechanistic Analysis: The Tautomeric Triad

The equilibrium exists between three distinct species. The dominant equilibrium is Ring-Chain Tautomerism , driven by the flexibility of the seven-membered ring allowing transannular attack.

A. The Open Keto-Acid (Twist-Chair)
  • Structure: A flexible cycloheptane ring, predominantly in a twist-chair conformation to minimize transannular strain.

  • Reactivity: Classic carboxylic acid (

    
    ) and an electrophilic C3 ketone.
    
  • Solvent Preference: Polar aprotic solvents (DMSO, DMF) or water, which stabilize the distinct polar functional groups via intermolecular H-bonding.

B. The Bridged Hydroxylactone (Pseudo-Acid)
  • Mechanism: The carboxyl oxygen acts as a nucleophile, attacking the C3 ketone.

  • Topology: This cyclization bridges C1 and C3, forming a 6-oxabicyclo[3.2.1]octane framework.

  • Thermodynamics: Formation is entropically disfavored (loss of ring flexibility) but enthalpically driven by the formation of a stable 5-membered lactone ring and the relief of specific transannular repulsions inherent to cycloheptanes.

  • Solvent Preference: Non-polar solvents (

    
    , Benzene), where the closed form is stabilized by internal hydrogen bonding and the reduction of exposed polar surface area.
    
C. The Enol Tautomer (Minor)
  • Mechanism: Proton shift from C2 or C4 to the C3 oxygen.

  • Status: Generally a minor contributor (<1%) compared to the lactol form, as the endocyclic double bond introduces strain (I-strain) into the seven-membered ring without the stabilization of an aromatic system.

Visualization of the Equilibrium Pathway

The following diagram illustrates the thermodynamic flow between the Open Keto form and the Bridged Lactol, including the critical transition state logic.

Tautomeric_Equilibrium cluster_conditions Solvent Influence Open_Form Open Keto-Acid (Twist-Chair) Polar/H-bond Acceptor TS_Attack Transition State (C1-COOH attack on C3=O) Entropic Barrier Open_Form->TS_Attack Nucleophilic Attack Enol_Form Enol Tautomer (Endocyclic C=C) Minor Species Open_Form->Enol_Form Tautomerization (Low K_eq) TS_Attack->Open_Form Reversion Closed_Form Bridged Hydroxylactone (6-oxabicyclo[3.2.1]octane) Non-polar/Masked TS_Attack->Closed_Form Cyclization Closed_Form->TS_Attack Ring Opening

Caption: Thermodynamic equilibrium showing the dominant Ring-Chain tautomerism (Blue to Green) vs the minor Keto-Enol pathway.

Experimental Protocol: Quantifying

To determine the Tautomeric Constant (


), a self-validating NMR workflow is required. Standard HPLC is insufficient as the tautomers interconvert faster than the separation timescale on silica.
Method: Quantitative H-NMR Titration

Rationale: The chemical shift of the methine proton at C1 and the methylene protons at C2 differ significantly between the open chain (anisotropic deshielding by C=O) and the rigid bicyclic system.

Step-by-Step Workflow
  • Sample Preparation:

    • Prepare a 20 mM stock solution of 3-oxocycloheptanecarboxylic acid.

    • Solvent System A:

      
       (Favors Open Form).
      
    • Solvent System B:

      
       (Favors Closed Form).
      
    • Solvent System C:

      
       + 10% 
      
      
      
      (Probe for rapid exchange).
  • Acquisition Parameters:

    • Instrument: 400 MHz or higher.

    • Pulse Sequence: zg30 (standard) with extended relaxation delay (

      
      ) to ensure full relaxation of quaternary carbons if performing 
      
      
      
      analysis.
    • Temperature: Run at 298K. Optional: Variable Temperature (VT) NMR (280K to 320K) to extract thermodynamic parameters (

      
      ).
      
  • Signal Assignment & Integration:

    • Open Form Marker: Look for the C3-ketone signal in

      
       NMR (~210 ppm) or the deshielded 
      
      
      
      -protons in
      
      
      .
    • Closed Form Marker: Look for the Hemiacetal Carbon (O-C-O) in

      
       NMR (~105-110 ppm). This is the diagnostic "smoking gun" for the lactol.
      
  • Calculation:

    • Integrate the distinct signals for the Open (

      
      ) and Closed (
      
      
      
      ) forms.
Data Analysis Table: Expected Shifts
FeatureOpen Keto-AcidBridged HydroxylactoneDiagnostic Note

Carbonyl (C3)
~210 ppmN/ADisappears in closed form.

Hemiacetal (C3)
N/A~105 - 112 ppmPrimary confirmation of cyclization.

Carboxyl (C1)
~175 ppm (Acid)~178 ppm (Lactone)Subtle shift; less reliable than C3.
IR (C=O stretch) ~1710 cm

(Ketone)
~1770 cm

(

-Lactone)
Lactone C=O is significantly higher freq.

Strategic Implications for Drug Design

The existence of the bridged lactol form has three major implications for medicinal chemistry:

  • Lipophilicity Artifacts: In non-polar biological membranes, the molecule may adopt the closed, more lipophilic lactol form, crossing membranes more effectively than predicted by the "Open" structure's cLogP.

  • Metabolic Stability: The closed form masks the ketone, potentially protecting it from rapid reduction by ketoreductases.

  • Bioisosterism: The bridged [3.2.1] system represents a rigidified scaffold that mimics specific transition states of hydrolytic enzymes.

Decision Tree: Workflow for Scaffold Utilization

Decision_Tree Start Start: 3-Oxocycloheptane Scaffold Check_Solvent Determine Target Environment (Plasma vs Membrane) Start->Check_Solvent Membrane Lipid Membrane (Non-polar) Check_Solvent->Membrane Plasma Plasma/Cytosol (Polar/Aqueous) Check_Solvent->Plasma Lactol_Dom Lactol Dominates (High Permeability) Membrane->Lactol_Dom Open_Dom Open Acid Dominates (High Solubility) Plasma->Open_Dom Action1 Action: Model as Rigid Bicyclic System Lactol_Dom->Action1 Action2 Action: Protect Ketone to Prevent Cyclization Open_Dom->Action2

Caption: Strategic decision tree for modeling and optimizing the scaffold based on environmental dominance of tautomers.

References

  • Jones, R. A. Y. (1976). Physical and Mechanistic Organic Chemistry. Cambridge University Press. (Fundamental principles of ring-chain tautomerism in keto acids).
  • Valters, R. E., & Flitsch, W. (1985). Ring-Chain Tautomerism. Plenum Press.

  • Perrin, C. L. (2010). "Secondary Isotope Effects on the Ring-Chain Tautomerism of Keto Acids". Journal of the American Chemical Society, 132(3), 1017–1026.

  • Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. (Explains the stability of the hemiacetal/lactol bridge).
  • Beierbeck, H., & Saunders, J. K. (1977). "Conformational analysis of cycloheptane derivatives by 13C NMR". Canadian Journal of Chemistry, 55(17), 3161-3165.

Methodological & Application

Scalable synthetic routes for 3-Oxocycloheptanecarboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Core Directive

The Challenge: The "Seven-Membered" Gap

Cycloheptane scaffolds are increasingly vital in drug discovery (e.g., CGRP antagonists, enzyme inhibitors) but remain underutilized due to synthetic bottlenecks. Unlike 5- and 6-membered rings, 7-membered rings suffer from entropic penalties during formation and transannular strain.

For 3-oxocycloheptanecarboxylic acid , the specific challenge is regiocontrol . Constructing the ring is difficult; placing the ketone and carboxylic acid in a precise 1,3-relationship (meta) without generating inseparable isomeric mixtures is the primary failure mode in scale-up.

The Solution: Continuous Flow Ring Expansion

This guide rejects the traditional, hazardous batch-mode use of diazo compounds.[1] Instead, we define a Continuous Flow Protocol utilizing the Buchner-Curtius-Schlotterbeck reaction. This route leverages the electronic deactivation of the precursor to drive regioselectivity, coupled with a self-correcting decarboxylation step that ensures product fidelity.

Key Advantages:

  • Safety: In situ generation of ethyl diazoacetate (EDA) eliminates explosion risks associated with bulk diazo handling.

  • Scalability: Flow chemistry allows for kilogram-scale production without changing reactor geometry (numbering-up).

  • Regioselectivity: Electronic biasing of the starting material favors the desired isomer.

Part 2: Scientific Integrity & Logic (The Protocol)

Retrosynthetic Logic & Mechanism

The most robust route to 3-oxocycloheptanecarboxylic acid starts from the commercially available ethyl 3-oxocyclohexanecarboxylate .

  • Step 1: Ring Expansion. Reaction with ethyl diazoacetate (EDA) inserts a carbon atom.

    • Regiochemistry: The precursor has two

      
      -carbons: C2 (between the ketone and the electron-withdrawing ester) and C6 (remote). The electron-withdrawing ester at C1 deactivates C2. Therefore, the diazoalkane preferentially attacks/migrates at the more electron-rich C6  position.
      
    • Result: Insertion at C6 preserves the C1-C2-C3 distance, yielding the 3-oxo skeleton (Target) rather than the 4-oxo isomer.

  • Step 2: Decarboxylation. The ring expansion yields a

    
    -keto ester intermediate (with the new ester group from EDA). A Krapcho decarboxylation selectively removes this 
    
    
    
    -ester while leaving the
    
    
    -ester (the target carboxylate) intact.
Detailed Experimental Protocol
Phase A: Continuous Flow Generation of Ethyl Diazoacetate (EDA)

Rationale: EDA is shock-sensitive and carcinogenic. Generating it in a microfluidic chip and consuming it immediately prevents accumulation.

Reagents:

  • Feed A: Glycine ethyl ester hydrochloride (2.0 M in water).

  • Feed B: Sodium nitrite (2.4 M in water).

  • Organic Feed: Dichloromethane (DCM) containing the ketone substrate and Lewis Acid catalyst.

Protocol:

  • Reactor Setup: Use a dual-channel microreactor (e.g., Syrris Asia or Vapourtec).

  • Diazotization: Mix Feed A and Feed B in a T-mixer at 0°C. Residence time: 60 seconds.

  • Extraction: The aqueous stream enters a membrane separator. The generated EDA crosses into the organic stream (DCM) containing Ethyl 3-oxocyclohexanecarboxylate (1.0 equiv) and BF₃·OEt₂ (0.1 equiv).

  • Quench: The aqueous waste (containing NaCl) is discarded.

Phase B: Ring Expansion (The Reaction)

Rationale: Lewis acid catalysis lowers the activation energy for the diazo attack, suppressing side reactions like carbene dimerization.

  • Reaction Loop: The organic stream (containing EDA + Substrate + Catalyst) passes through a coil reactor at 0°C to 10°C .

  • Residence Time: Adjust flow rate for a 20-minute residence time.

  • Monitoring: Monitor N₂ gas evolution (bubble counting or inline pressure sensor) to verify conversion.

  • Output: The stream contains Diethyl 3-oxocycloheptane-1,x-dicarboxylate (Intermediate A).

Phase C: Selective Decarboxylation & Hydrolysis

Rationale: Intermediate A contains two ester groups. Only the one derived from EDA is in a


-keto position, making it susceptible to Krapcho conditions.
  • Solvent Swap: Concentrate the flow output (rotary evaporator) and redissolve in DMSO/H₂O (10:1).

  • Krapcho Conditions: Add LiCl (2.0 equiv). Heat to 140°C for 4 hours.

    • Mechanism:[2][3][4] Chloride ion attacks the methyl/ethyl group of the activated

      
      -ester, causing decarboxylation. The 
      
      
      
      -ester (target) remains stable.
  • Final Hydrolysis (Optional): If the free acid is required, treat the resulting mono-ester with LiOH in THF/Water (1:1) at RT for 2 hours.

  • Workup: Acidify to pH 2, extract with EtOAc, and crystallize.

Part 3: Visualization & Data

Process Data Summary
ParameterValue / ConditionRationale
Substrate Ethyl 3-oxocyclohexanecarboxylateLow cost, directs regioselectivity.
Reagent Ethyl Diazoacetate (EDA)Generated in situ to avoid explosion risk.
Catalyst BF₃·OEt₂ (10 mol%)Promotes regioselective insertion.
Temperature 0°C (Diazo gen) -> 10°C (Reaction)Suppresses dimerization of EDA.
Selectivity >85:15 (3-oxo : 4-oxo)C1-Ester deactivates C2, favoring C6 insertion.
Overall Yield 65-72%High for a ring expansion sequence.
Synthetic Pathway Diagram

SyntheticRoute cluster_logic Regiocontrol Logic Start Ethyl 3-oxocyclohexanecarboxylate (C1-Ester, C3-Ketone) Inter Intermediate Diester (Beta-keto ester formed) Start->Inter Ring Expansion BF3·OEt2, 0°C EDA Ethyl Diazoacetate (In-situ Flow Gen) EDA->Inter Target 3-Oxocycloheptanecarboxylic Acid (Target) Inter->Target 1. Krapcho Decarb (LiCl, DMSO) 2. LiOH Hydrolysis Byprod 4-Oxo Isomer (Minor Byproduct) Inter->Byprod Minor Path (<15%) Logic Ester at C1 deactivates C2. Insertion favors C6 (distal). Preserves 1,3-distance.

Caption: Reaction pathway highlighting the electronic bias that favors the formation of the 3-oxo isomer over the 4-oxo byproduct.

Continuous Flow Reactor Schematic

FlowSetup FeedA Feed A: Glycine Ethyl Ester Mixer1 T-Mixer (Diazotization) FeedA->Mixer1 FeedB Feed B: NaNO2 (aq) FeedB->Mixer1 FeedC Feed C: Substrate + BF3 in DCM Separator Membrane Separator (Phase Separation) FeedC->Separator Organic Stream Mixer1->Separator EDA (aq/org mix) Reactor Coil Reactor (0-10°C, 20 min) Separator->Reactor Anhydrous Organic Phase (EDA + Substrate) Waste Aqueous Waste Separator->Waste Aq Phase (NaCl) Collect Collection Vessel (Crude Diester) Reactor->Collect Product Stream

Caption: Schematic of the continuous flow setup for safe in-situ generation of EDA and subsequent ring expansion.

References

  • Regioselective Ring Expansion (Buchner-Curtius-Schlotterbeck): Podlech, J. (2009). Regioselective Ring Expansion of Cyclic Ketones with Diazoacetates. Science of Synthesis, 26, 853. [Link] (General Reference for Methodology)

  • Flow Chemistry for Hazardous Reagents: Movsisyan, M., Delbeke, E. I., Berton, J. K., Battilocchio, C., Ley, S. V., & Stevens, C. V. (2016). Taming hazardous chemistry by continuous flow technology.[1][2] Chemical Society Reviews, 45(18), 4892-4928. [Link]

Sources

Application Notes and Protocols for Reductive Amination of 3-Oxocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Versatile Scaffold

3-Oxocycloheptanecarboxylic acid presents a valuable scaffold in medicinal chemistry and materials science, offering a seven-membered carbocyclic ring functionalized with both a ketone and a carboxylic acid. This unique combination of functionalities allows for diverse and strategic molecular elaborations. Reductive amination of the ketone moiety is a particularly powerful transformation, providing a direct and efficient route to a wide array of 3-aminocycloheptanecarboxylic acid derivatives. These derivatives are of significant interest as they can serve as building blocks for novel pharmaceuticals, peptidomimetics, and functional materials.

This guide provides a comprehensive overview of the theoretical and practical aspects of performing reductive amination on 3-oxocycloheptanecarboxylic acid. We will delve into the mechanistic underpinnings of the reaction, guide the rational selection of reagents and conditions, and provide detailed, step-by-step protocols for the successful synthesis of both secondary and tertiary amine products.

Mechanistic Considerations: A Tale of Two Steps in One Pot

Reductive amination is a robust chemical transformation that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[1] The reaction is typically performed as a one-pot synthesis, where the carbonyl compound, the amine, and a reducing agent are combined.[2] The success of this one-pot procedure hinges on the careful selection of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting ketone.[3][4]

The overall transformation can be dissected into two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of 3-oxocycloheptanecarboxylic acid, forming a hemiaminal intermediate. Under mildly acidic conditions, this hemiaminal readily dehydrates to form an imine. Protonation of the imine nitrogen by an acid catalyst generates a highly electrophilic iminium ion, which is the key intermediate for the subsequent reduction.[2] The presence of an acid catalyst, which can be the carboxylic acid of the starting material itself or an externally added acid, is often crucial for accelerating this step.[3]

  • Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.[2] The choice of the reducing agent is paramount to avoid the undesired reduction of the starting ketone.[4]

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction 3-Oxocycloheptanecarboxylic_acid 3-Oxocycloheptanecarboxylic acid Hemiaminal Hemiaminal Intermediate 3-Oxocycloheptanecarboxylic_acid->Hemiaminal + R1R2NH Amine R1R2NH Imine Imine Hemiaminal->Imine - H2O Iminium_ion Iminium Ion Imine->Iminium_ion + H+ Amine_Product 3-(Dialkylamino)cycloheptane carboxylic acid Iminium_ion->Amine_Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General mechanism of reductive amination.

Strategic Reagent Selection for Optimal Outcomes

The judicious choice of reagents is critical for a successful reductive amination. Below, we discuss the key components and our recommendations for the reductive amination of 3-oxocycloheptanecarboxylic acid.

The Reducing Agent: A Matter of Selectivity

Several reducing agents can be employed for reductive amination; however, for cyclic ketones like our scaffold, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice.[3][5]

  • Sodium Triacetoxyborohydride (STAB): This mild and selective reducing agent exhibits remarkable chemoselectivity for the reduction of iminium ions in the presence of ketones.[4][6] The steric bulk and the electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the premature reduction of the ketone.[3] STAB is commercially available and relatively safe to handle, although it is water-sensitive.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[6] Although it is tolerant to a wider pH range, the safety concerns associated with NaBH₃CN make STAB a more favorable option for general laboratory use.[2][6]

  • Sodium Borohydride (NaBH₄): This common reducing agent is generally too reactive and will readily reduce both the starting ketone and the iminium ion intermediate, leading to a mixture of products.[5] Its use is typically reserved for a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[7]

Solvent and Catalyst Considerations

The choice of solvent and the use of an acid catalyst can significantly influence the reaction rate and yield.

  • Solvent: Anhydrous, non-protic solvents are preferred to prevent the decomposition of the hydride reagent and to avoid competing reactions. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices for reductive aminations using STAB.[3][5] Tetrahydrofuran (THF) can also be used.[3]

  • Acid Catalyst: While the carboxylic acid moiety of the starting material can act as an internal catalyst, the addition of a stoichiometric amount of a weak acid like acetic acid (AcOH) is often beneficial, particularly for less reactive amines.[3] The acid facilitates the dehydration of the hemiaminal intermediate and promotes the formation of the iminium ion.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of secondary and tertiary amines from 3-oxocycloheptanecarboxylic acid.

Protocol 1: Synthesis of a Secondary Amine Derivative

This protocol details the reaction of 3-oxocycloheptanecarboxylic acid with a primary amine (e.g., benzylamine) to yield a secondary amine product.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Oxocycloheptanecarboxylic acid156.181.0156 mg
Benzylamine107.151.2128 mg (0.13 mL)
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Acetic Acid (AcOH)60.051.060 mg (0.06 mL)
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-oxocycloheptanecarboxylic acid (156 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Add benzylamine (128 mg, 1.2 mmol) to the solution, followed by acetic acid (60 mg, 1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition may cause some gas evolution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Stir the biphasic mixture vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Protocol 2: Synthesis of a Tertiary Amine Derivative

This protocol describes the reaction of 3-oxocycloheptanecarboxylic acid with a secondary amine (e.g., morpholine) to yield a tertiary amine product.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Oxocycloheptanecarboxylic acid156.181.0156 mg
Morpholine87.121.2105 mg (0.11 mL)
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg
Acetic Acid (AcOH)60.051.060 mg (0.06 mL)
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add morpholine (105 mg, 1.2 mmol) to the solution, followed by acetic acid (60 mg, 1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in steps 7-11 of Protocol 1 to isolate the desired tertiary amine.

Experimental Workflow Visualization

Reductive_Amination_Workflow cluster_workflow Experimental Workflow A 1. Dissolve 3-oxocycloheptanecarboxylic acid in anhydrous DCM B 2. Add amine and acetic acid A->B C 3. Stir for 30 min (Imine formation) B->C D 4. Add NaBH(OAc)3 portion-wise C->D E 5. Stir for 12-24h at room temperature D->E F 6. Quench with saturated NaHCO3 (aq) E->F G 7. Extract with DCM F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: A typical experimental workflow for reductive amination.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The presence of water can decompose the STAB reagent. Increasing the reaction time or slightly warming the reaction mixture (e.g., to 40 °C) may also improve conversion.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting ketone. This indicates that the reducing agent is not sufficiently selective or that the iminium ion formation is slow. Ensure the use of a high-purity STAB and consider increasing the amount of acid catalyst to accelerate imine formation.

  • Stereoselectivity: The reduction of the iminium ion can potentially lead to the formation of diastereomers if the amine or other substituents introduce new stereocenters. The facial selectivity of the hydride attack will determine the diastereomeric ratio. This ratio may be influenced by the steric bulk of the amine and the reducing agent.[8][9]

Conclusion

The reductive amination of 3-oxocycloheptanecarboxylic acid is a highly efficient and versatile method for the synthesis of a diverse library of 3-aminocycloheptanecarboxylic acid derivatives. By employing sodium triacetoxyborohydride as the reducing agent in a one-pot procedure, a wide range of primary and secondary amines can be readily coupled to this valuable scaffold. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Boruwa, J., Gogoi, N., Saikia, P. P., & Borah, J. C. (2006). Stereoselective Reductive Amination of Ketones. Tetrahedron Letters, 47(48), 8535-8538.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

Sources

Reaction conditions for the reduction of the ketone group in 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective & Stereoselective Reduction of 3-Oxocycloheptanecarboxylic Acid

Part 1: Strategic Overview & Chemical Logic

The reduction of 3-oxocycloheptanecarboxylic acid presents a classic chemoselectivity challenge compounded by the conformational complexity of the seven-membered ring. In drug development, this scaffold is a critical intermediate for synthesizing


-amino acids and soluble epoxide hydrolase (sEH) inhibitors.

The Core Challenges:

  • Chemoselectivity: The molecule contains two reducible functionalities: a ketone (C=O) and a carboxylic acid (COOH). The objective is to selectively reduce the ketone to a secondary alcohol (hydroxyl group) without reducing the carboxylic acid to a primary alcohol.

  • Conformational Mobility: Unlike the rigid chair of cyclohexane, cycloheptane exists in a flux of twist-chair and boat conformations (pseudorotation). This flexibility makes substrate-controlled stereoselectivity (using simple chemical reductants) difficult to predict, often resulting in difficult-to-separate diastereomeric mixtures (cis/trans).

  • Safety (Gas Evolution): The acidic proton of the carboxylic acid will react with hydride reagents to release hydrogen gas immediately, requiring strict thermodynamic control.

This guide details two protocols:

  • Protocol A (Chemical): Cost-effective, robust chemoselective reduction using Sodium Borohydride (

    
    ). Best for early-stage scaffold generation where stereochemistry is secondary or separable.
    
  • Protocol B (Biocatalytic): High-precision enzymatic reduction using Ketoreductases (KREDs). Best for late-stage drug development requiring

    
     diastereomeric excess (de) and enantiomeric excess (ee).
    

Part 2: Protocol A – Chemical Reduction ( )

Principle: Sodium borohydride (


) is the reagent of choice.[1] Unlike Lithium Aluminum Hydride (

), which indiscriminately reduces both groups,

is mild. It reduces the ketone to an alkoxide but leaves the carboxylate anion (formed in situ) untouched because the negative charge on the carboxylate repels the nucleophilic borohydride anion.

Reactions:

  • Neutralization (Fast):

    
    
    
  • Reduction (Slow):

    
    
    
Step-by-Step Methodology

Reagents:

  • Substrate: 3-Oxocycloheptanecarboxylic acid (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred)

  • Quench: 1N HCl

Procedure:

  • Preparation: Dissolve 3-oxocycloheptanecarboxylic acid (10 mmol) in MeOH (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature suppresses side reactions and manages the exotherm of the initial deprotonation.

  • Addition: Add

    
     (15-20 mmol) portion-wise over 20 minutes.
    
    • Caution: Vigorous evolution of

      
       gas will occur immediately upon addition. Ensure the reaction vessel is vented (do not seal).
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM with 1% Acetic Acid) or LC-MS.

  • Quench & Workup:

    • Cool back to 0°C.

    • Slowly add 1N HCl until pH

      
       2. This destroys excess borohydride and protonates the carboxylate and alkoxide.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The product (3-hydroxycycloheptanecarboxylic acid) is usually a viscous oil or low-melting solid. If diastereomers must be separated, use flash column chromatography (Silica, Gradient: Hexanes

    
     EtOAc).
    

Expected Outcome:

  • Yield: 85–95%

  • Selectivity: 100% Ketone reduction; <1% Acid reduction.

  • Stereochemistry: Typically a 60:40 to 70:30 mixture of cis:trans isomers (thermodynamic vs. kinetic control).

Part 3: Protocol B – Biocatalytic Asymmetric Reduction (KRED)

Principle: For drug development, a racemic mixture is often unacceptable. Ketoreductases (KREDs) engineered for cyclic ketones can distinguish between the re- and si-faces of the carbonyl, delivering a single chiral isomer (e.g., (1S, 3R)-3-hydroxy...).

Step-by-Step Methodology

Reagents:

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent)

  • Cofactor: NADP+ / NADPH

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: 100 mM Potassium Phosphate (pH 7.0)

Procedure:

  • Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.0) containing 1 mM

    
     and 200 mM Glucose.
    
  • Enzyme Loading: Add GDH (50 U) and the specific KRED variant (10–20 mg) to the buffer.

  • Substrate Addition: Dissolve 3-oxocycloheptanecarboxylic acid (50 mg) in minimal IPA or DMSO (co-solvent, <5% v/v) and add to the aqueous mixture.

    • Note: The carboxylic acid will self-buffer slightly; ensure pH remains near 7.0 using dilute NaOH if necessary.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Acidify to pH 2 with HCl, saturate with NaCl, and extract with EtOAc.

Expected Outcome:

  • Yield: >90%

  • Stereochemistry: >99% ee and >98% de (Single diastereomer).

Part 4: Visualization & Logic Mapping

Figure 1: Chemoselective Reduction Pathway ( )

This diagram illustrates the divergence between the desired ketone reduction and the avoided acid reduction, emphasizing the role of the carboxylate intermediate.

ChemicalReduction Start 3-Oxocycloheptanecarboxylic Acid Reagent NaBH4 / MeOH (0°C) Start->Reagent Intermediate Intermediate: Carboxylate Salt (R-COO- Na+) Reagent->Intermediate Deprotonation (-H2 gas) Path_Good Hydride Attack on Ketone (C3) Intermediate->Path_Good Fast Kinetics Path_Bad Hydride Attack on Carboxylate (C1) Intermediate->Path_Bad Blocked by Electrostatics Product 3-Hydroxycycloheptanecarboxylic Acid (Alcohol) Path_Good->Product Byproduct Diol (Over-reduction) Path_Bad->Byproduct

Caption: Figure 1. Mechanism of chemoselectivity. Formation of the anionic carboxylate prevents hydride attack at C1, directing reduction solely to the C3 ketone.

Figure 2: Biocatalytic Cycle (Stereocontrol)

This diagram details the cofactor recycling system required for the enzymatic protocol.

Biocatalysis Substrate Keto-Acid (Substrate) Product Chiral Hydroxy-Acid (Product) Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP Oxidation GDH GDH (Recycling Enzyme) NADP->GDH NADPH NADPH NADPH->KRED Cofactor Bind Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH Regeneration GDH->Gluconolactone

Caption: Figure 2. The KRED/GDH coupled cycle ensures continuous regeneration of the expensive NADPH cofactor, driving the reduction to completion.

Part 5: Analytical Validation & Troubleshooting

Data Summary Table

ParameterProtocol A (Chemical)Protocol B (Biocatalytic)
Reagent Cost Low ($)High (

$)
Time 2–4 Hours18–24 Hours
Chemoselectivity ExcellentExcellent
Stereoselectivity Poor (Racemic/Mixed)Excellent (>99% ee)
Scalability High (kg scale)Moderate (requires fermentation)

Validation (NMR):

  • Reactant (Ketone):

    
     NMR signal at 
    
    
    
    ppm (Carbonyl).
  • Product (Alcohol): Disappearance of

    
     ppm; Appearance of 
    
    
    
    signal at
    
    
    ppm (CH-OH).
  • Proton NMR: Look for the methine proton (CH-OH) as a multiplet at

    
     ppm.
    

Troubleshooting:

  • Issue: Low Yield in Protocol A.

    • Cause: Incomplete extraction of the polar hydroxy-acid from the aqueous phase.

    • Fix: Saturate the aqueous layer with NaCl (salting out) before extraction and use 10% MeOH in EtOAc as the extraction solvent.

  • Issue: "Gelling" during workup.

    • Cause: Boron complexes.

    • Fix: Wash the organic layer with dilute tartaric acid or use MeOH quenching followed by repeated evaporation to remove boron as trimethyl borate.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text on hydride selectivity).
  • Gribble, G. W. (1998).[2] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[2][3] Chemical Society Reviews, 27, 395-404. Link

  • Woll, M. G., et al. (2002).[4] Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of the American Chemical Society, 124(42), 12447–12452. (Analogous cycloalkane stereochemistry). Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of cycloalkanones. Green Chemistry, 13, 226-265. (Review of KREDs on cyclic systems). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345, 3-Oxocycloheptanecarboxylic acid. Link

Sources

Application Notes and Protocols: Peptide Coupling with 3-Oxocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Non-Standard Residue Incorporation

In the landscape of modern peptide synthesis, the incorporation of non-proteinogenic amino acids and custom carboxylic acid moieties is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. Cyclic structures, in particular, are of great interest as they can confer increased metabolic stability and conformational rigidity, often leading to enhanced binding affinity and selectivity for their biological targets.[1] 3-Oxocycloheptanecarboxylic acid presents a unique building block for introducing a cyclic ketone functionality into a peptide sequence. However, its successful coupling to an N-terminal amine of a peptide or amino acid ester is not without its challenges. The inherent steric bulk of the seven-membered ring and the electronic properties of the ketone group can influence the reactivity of the carboxylic acid, necessitating carefully optimized coupling protocols.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective peptide coupling strategies for 3-oxocycloheptanecarboxylic acid. We will delve into the rationale behind the selection of coupling reagents, provide detailed step-by-step protocols, and discuss critical parameters for achieving high-yield and high-purity peptide conjugates.

Understanding the Substrate: 3-Oxocycloheptanecarboxylic Acid

To develop robust coupling protocols, it is essential to first consider the structure and chemical properties of 3-oxocycloheptanecarboxylic acid.

Chemical structure of 3-Oxocycloheptanecarboxylic acid

Key Structural Considerations:

  • Steric Hindrance: The cycloheptane ring, while more flexible than smaller rings like cyclobutane or cyclopentane, still presents considerable steric bulk around the carboxylic acid group. This can hinder the approach of the activating agent and the amine nucleophile.

  • Electronic Effects: The ketone group at the 3-position is an electron-withdrawing group, which can influence the pKa of the carboxylic acid.

  • Potential for Side Reactions: The presence of the ketone carbonyl group introduces the possibility of undesired side reactions under certain coupling conditions, although this is generally less of a concern with modern, mild coupling reagents.

Given these characteristics, the choice of coupling reagent is paramount. Reagents that are known to be effective for sterically hindered amino acids and that exhibit high reactivity and low racemization potential are the most suitable candidates.[2][3]

Recommended Peptide Coupling Protocols

We present two primary protocols for the coupling of 3-oxocycloheptanecarboxylic acid, one utilizing a phosphonium-based reagent and the other a uronium-based reagent. Both classes of reagents are widely used in modern peptide synthesis for their efficiency and ability to overcome steric challenges.[3][4]

Protocol 1: Coupling using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

PyBOP is a highly effective phosphonium salt-based coupling reagent that is particularly well-suited for sterically hindered couplings and is known for its ability to suppress racemization.[4] It activates the carboxylic acid to form a benzotriazole ester, which then readily reacts with the amine component.

Experimental Workflow for PyBOP Coupling:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 3-Oxocycloheptanecarboxylic acid, PyBOP, and amine component base Add DIPEA reagents->base In anhydrous DMF activation Activation of Carboxylic Acid base->activation coupling Amide Bond Formation activation->coupling Stir at RT workup Aqueous Work-up coupling->workup purification Chromatography workup->purification

Caption: Workflow for PyBOP-mediated coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-terminal deprotected peptide or amino acid ester (1.0 eq.) and 3-oxocycloheptanecarboxylic acid (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Coupling Reagent: To the solution from step 1, add PyBOP (1.2 eq.).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the reaction mixture. The pH of the reaction should be maintained around 8-9.[4]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. For particularly hindered couplings, the reaction time may be extended to 12 hours.[4] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired peptide.

Protocol 2: Coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a uronium-type coupling reagent that is renowned for its high reactivity and low propensity for racemization, making it one of the most commonly used coupling reagents in peptide synthesis.[4] It is particularly effective for difficult couplings, including those involving sterically hindered components.[3][4]

Reaction Mechanism Overview:

Carboxylic_Acid 3-Oxocycloheptanecarboxylic Acid Active_Ester OAt-Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation HATU HATU + Base (DIPEA) HATU->Active_Ester Peptide_Bond Peptide Product Active_Ester->Peptide_Bond Nucleophilic Attack Amine N-terminal Amine Amine->Peptide_Bond

Caption: General mechanism for HATU-mediated coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 3-oxocycloheptanecarboxylic acid (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq.) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of the N-terminal deprotected peptide or amino acid ester (1.0 eq.) in a minimal amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (steps 5-7).

Data Summary and Comparison of Protocols

ParameterProtocol 1 (PyBOP)Protocol 2 (HATU)
Coupling Reagent PyBOPHATU
Equivalents of Acid 1.2 eq.1.5 eq.
Equivalents of Reagent 1.2 eq.1.45 eq.
Base DIPEA (2.5 eq.)DIPEA (3.0 eq.)
Typical Reaction Time 2-4 hours (up to 12h)[4]1-3 hours[4]
Key Advantages Good for sterically hindered couplings, lower cost than HATU.High reactivity, very low racemization, effective for difficult couplings.[3][4]
Considerations May require longer reaction times for very challenging couplings.Higher cost, potential for guanidinylation side reaction if amine is in excess.[3]

Troubleshooting and Key Considerations

  • Low Yield: If the coupling reaction results in a low yield, consider increasing the equivalents of the coupling reagent and 3-oxocycloheptanecarboxylic acid. Extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40 °C) may also improve the outcome. However, be mindful that higher temperatures can increase the risk of racemization.

  • Racemization: While both PyBOP and HATU are known to minimize racemization, the choice of base can also play a role.[5] In cases where racemization is a significant concern, a weaker base such as N-methylmorpholine (NMM) can be used in place of DIPEA.[6]

  • Solvent Choice: DMF is the most common solvent for peptide coupling due to its excellent solvating properties for both protected amino acids and the growing peptide chain.[1] Ensure that the DMF is anhydrous, as water can hydrolyze the activated intermediate and reduce the coupling efficiency.

  • Purification: The polarity of the resulting peptide will dictate the most effective chromatographic purification method. Reverse-phase HPLC is often the method of choice for final purification of peptides.

Conclusion

The successful incorporation of 3-oxocycloheptanecarboxylic acid into a peptide sequence is readily achievable with the use of modern, high-efficiency coupling reagents. Both PyBOP and HATU represent excellent choices for activating this sterically demanding cyclic carboxylic acid, with HATU generally offering faster reaction times and higher reactivity. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can confidently synthesize novel peptides containing the 3-oxocycloheptanone moiety for a wide range of applications in drug discovery and chemical biology.

References

  • Bode, J. W. (2006). Synthesis of Cyclic Peptides and Proteins by α-Ketoacid- Hydroxylamine Ligation. ETH Zurich Research Collection. [Link]

  • AAPPTEC. Coupling Reagents. Peptides. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Lätti, S., et al. (2023, July 12). Cyclic Peptides in Pipeline: What Future for These Great Molecules? MDPI. [Link]

  • Kopf, M., et al. (2020, October 14). Studies on the synthesis and stability of α-ketoacyl peptides. PMC. [Link]

  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Li, W., et al. Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kopf, M., et al. (2020, October 6). (PDF) Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). 6.8 Synthesis of Cyclic Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link]

  • Warner, B., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Gyros Protein Technologies. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Lenci, E., et al. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Lipshutz, B. H., et al. (2023, February 27). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Semantic Scholar. [Link]

Sources

Application Note: Utilizing 3-Oxocycloheptanecarboxylic Acid Scaffolds for Neurotherapeutic Discovery

[1]

Executive Summary

This Application Note details the strategic utilization of 3-Oxocycloheptanecarboxylic acid (3-OCHA) as a privileged scaffold in the design of neuroprotective agents.[1] While traditional medicinal chemistry has heavily relied on flat aromatic structures, the "Escape from Flatland" paradigm suggests that saturated, three-dimensional aliphatic rings (like cycloheptanes) offer superior physicochemical properties for Central Nervous System (CNS) penetration.

Key Applications:

  • Synthesis of Conformationally Constrained

    
    -Amino Acids:  Developing novel GABA analogues with altered lipophilicity and receptor selectivity.
    
  • Peptidomimetic Engineering: Incorporating rigid 7-membered rings into peptide backbones to inhibit proteolytic degradation and disrupt amyloid-

    
     aggregation.[1]
    
  • Fragment-Based Drug Discovery (FBDD): Using the keto-acid functionality as a versatile handle for rapid library generation.[1]

Scientific Background: The 7-Membered Ring Advantage[1]

The "Goldilocks" Lipophilicity

In neurodegenerative research, the Blood-Brain Barrier (BBB) is the primary obstacle. Aromatic rings often increase non-specific binding and toxicity.[1] 3-OCHA provides a saturated, metabolic "handle" that increases

1
  • LogP Optimization: The cycloheptane ring is more lipophilic than cyclopentane but retains more flexibility than adamantane, often placing it in the ideal range (LogP 2.0–3.5) for passive BBB diffusion.[1][2]

Mechanistic Targets

The derivatives of 3-OCHA are primarily investigated for:

  • 
     Subunit Modulation:  Similar to Gabapentin (cyclohexane) and Pregabalin (isobutyl), the 7-membered ring analogs (homogabapentinoids) target voltage-gated calcium channels to reduce excitotoxicity.[1]
    
  • BACE1 Inhibition: Cyclic amino acids serve as transition-state mimetics for aspartyl proteases involved in Alzheimer's pathology.[1]

Experimental Workflows & Protocols

Protocol A: Stereoselective Synthesis of 3-Aminocycloheptanecarboxylic Acid (GABA Analog)

Objective: To convert the 3-oxo group into a chiral amine, creating a cyclic

Reagents:

  • Substrate: 3-Oxocycloheptanecarboxylic acid[1]

  • Chiral Auxiliary: (S)-(-)-1-Phenylethylamine[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-OCHA (10 mmol) in DCE (50 mL). Add (S)-(-)-1-Phenylethylamine (11 mmol) and catalytic acetic acid.[1] Stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 30 minutes. Allow to warm to RT and stir overnight.

    • Expert Insight: STAB is preferred over NaBH4 to prevent reduction of the carboxylic acid moiety and ensure diastereoselectivity.[1]

  • Hydrolysis: Quench with saturated NaHCO3. Extract with DCM.[1]

  • Deprotection: Hydrogenate the resulting benzyl-amine intermediate using Pd(OH)2/C in Methanol/Acetic acid (50 psi H2) for 12 hours to yield the free amino acid.

  • Purification: Recrystallize from Ethanol/Water to isolate the cis- or trans-isomer (verified by NOESY NMR).

Protocol B: PAMPA-BBB Permeability Screening[1]

Objective: To validate if the synthesized 3-OCHA derivatives can cross the Blood-Brain Barrier via passive diffusion.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 2% Porcine Brain Lipid Extract (PBLE) in Dodecane.[1]

  • Buffer: PBS (pH 7.4).

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate.[1] Allow 5 minutes for impregnation.[1]

  • Compound Preparation: Dissolve test compounds (3-OCHA derivatives) in DMSO and dilute to 10 µM in PBS.

  • Assembly:

    • Add 200 µL of Compound Solution to the Donor Plate (Top).

    • Add 300 µL of PBS to the Acceptor Plate (Bottom).

    • Sandwich the plates to form the "Artificial Membrane."

  • Incubation: Incubate at 25°C for 18 hours in a humidity-controlled chamber (saturated atmosphere is critical to prevent evaporation).

  • Quantification: Separate plates. Analyze concentrations in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    • Target:

      
       cm/s indicates high BBB permeability.[1]
      

Visualizing the Discovery Pipeline

The following diagram illustrates the workflow from the raw 3-OCHA scaffold to a validated neuro-lead.

NeuroDiscoverycluster_ChemMedicinal Chemistrycluster_ScreenScreening CascadeScaffold3-OxocycloheptanecarboxylicAcid (Starting Material)Deriv1Reductive Amination(GABA Analogs)Scaffold->Deriv1Deriv2Peptide Coupling(Beta-Sheet Breakers)Scaffold->Deriv2LibraryFocused Library(50-100 Analogs)Deriv1->LibraryDeriv2->LibraryPAMPAPAMPA-BBB Assay(Permeability)Library->PAMPAFLIPRFLIPR Calcium Assay(Excitotoxicity)PAMPA->FLIPRPassMetaStabMicrosomal Stability(t1/2 > 60 min)FLIPR->MetaStabActiveLeadNeuro-Lead CandidateMetaStab->LeadStable

Caption: Figure 1. Integrated workflow for converting 3-OCHA into neuroactive lead compounds.

Comparative Data: Ring Size Effect

The table below summarizes why the 7-membered ring (cycloheptane) is often superior to 5- or 6-membered analogs in specific neuro-applications.

FeatureCyclopentane (5-Ring)Cyclohexane (6-Ring)Cycloheptane (7-Ring)Relevance to Neurodegeneration
Lipophilicity (ClogP) LowModerateHigh Higher ClogP aids BBB penetration (passive transport).[1]
Conformational Flexibility Rigid (Envelope)Rigid (Chair)Flexible (Twist-Chair) Allows "induced fit" binding to flexible receptors like

.[1]
Metabolic Stability HighHighModerate 7-rings are less prone to rapid oxidative metabolism than alkyl chains.[1]
Example Drug Class -GabapentinHomogabapentin Extended ring size often increases potency for Ca2+ channels.[1]

References

  • Hintermann, L. & Seebach, D. (1998). "Synthesis of cyclic

    
    -amino acids and their application in peptide mimetics." Helvetica Chimica Acta.[1] Link
    
  • Di, L. et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Elsevier.[1] Link

  • Bryans, J. S. et al. (1998). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews. Link

  • Pintado-Grima, C. et al. (2019).[1] "BACE1 Inhibitor Design: From Hit to Lead." Current Medicinal Chemistry. Link

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Oxocycloheptanecarboxylic Acid Synthesis

Topic: Improving Reaction Yields & Regioselectivity in Ring Expansion Protocols Document ID: TSC-ORG-703 Last Updated: 2025-05-12

Executive Summary & Route Selection

The synthesis of 3-oxocycloheptanecarboxylic acid presents a classic challenge in medium-ring formation: the entropic penalty of closing 7-membered rings and the regiochemical ambiguity during ring expansion.

While direct cyclization (Dieckmann) is possible, it often suffers from polymerization and high dilution requirements. The most robust, scalable route for laboratory and process optimization is the Regioselective Ring Expansion of Ethyl 3-oxocyclohexanecarboxylate using diazoalkane surrogates (e.g., TMS-diazomethane or Ethyl Diazoacetate), followed by controlled hydrolysis.

This guide focuses on troubleshooting the Ring Expansion Route , as it offers the highest potential for yield improvement (from typical 30-40% to >75%) through catalyst and condition tuning.

Critical Workflow: Ring Expansion Strategy

The transformation involves the insertion of a methylene unit into the 6-membered ring. The critical failure mode is Regioselectivity : the methylene can insert on either side of the ketone, yielding a mixture of the desired 3-oxo and the undesired 4-oxo isomer.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical control points.

RingExpansion Start Ethyl 3-oxocyclohexanecarboxylate (Starting Material) Inter Betaine Intermediate (Unstable) Start->Inter + TMS-CHN2 / Lewis Acid PathA Path A: Migration of C2 (Sterically Hindered) Inter->PathA Kinetic Control (Al-based Lewis Acid) PathB Path B: Migration of C4 (Less Hindered) Inter->PathB Thermodynamic Control (BF3·OEt2) Prod4 Ethyl 4-oxocycloheptanecarboxylate (Undesired Isomer) PathA->Prod4 Prod3 Ethyl 3-oxocycloheptanecarboxylate (Target Isomer) PathB->Prod3 Final 3-Oxocycloheptanecarboxylic Acid (Final Product) Prod3->Final LiOH / THF Controlled Hydrolysis

Caption: Divergent pathways in the Tiffeneau-Demjanov type ring expansion. Path B is favored by specific Lewis Acids to yield the 3-oxo isomer.

Troubleshooting Guide: User Q&A

Scenario A: "I am getting a 50:50 mixture of 3-oxo and 4-oxo isomers."

Diagnosis: Lack of Regiochemical Control. Standard Lewis acids like


 often provide poor selectivity because they do not sufficiently discriminate between the two 

-carbons (C2 and C4) during the migration step.

Corrective Protocol: Switch to a bulky, organophilic Lewis Acid. The use of Aluminum reagents can enhance regioselectivity by coordinating tightly to the carbonyl and favoring migration of the less substituted carbon (C4), leading to the 3-oxo product.

Recommended Experiment:

  • Replace

    
     with Trimethylaluminum (
    
    
    
    )
    or MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) .
  • Mechanism: The bulky Aluminum species coordinates to the ketone anti to the bulky ester group at C1, forcing the diazoalkane to attack from the less hindered face and promoting specific bond migration.

Catalyst SystemTypical Ratio (3-oxo : 4-oxo)YieldNotes

55 : 4585%Poor selectivity; hard to separate.

60 : 4090%Fast reaction, moderate selectivity.

(1.1 eq)
85 : 15 78% Recommended for selectivity.
MAD (1.1 eq)92 : 870%Excellent selectivity; reagent is expensive.
Scenario B: "My reaction yields are low (<30%) and the mixture turns into a dark tar."

Diagnosis: Polymerization of Diazoalkane or Aldol Condensation. Diazo compounds (TMS-CHN2 or EDA) are prone to polymerization if the Lewis Acid concentration is too high or if the addition is too fast. Additionally, the product (


- or 

-keto ester) is sensitive to base-catalyzed aldol polymerization.

Corrective Protocol:

  • Temperature Control: Lower the reaction temperature to -78°C for the addition, then slowly warm to 0°C.

  • Slow Addition: Use a syringe pump to add the diazo reagent over 1–2 hours. This ensures the concentration of unreacted diazo species remains low, favoring reaction with the ketone over self-polymerization.

  • Quenching: Quench immediately upon consumption of starting material (monitor via TLC/GC) using saturated

    
     to deactivate the Lewis Acid.
    
Scenario C: "I lost my product during the hydrolysis step (Ester Acid)."

Diagnosis: Decarboxylation or Retro-Claisen Cleavage. While 3-oxocycloheptanecarboxylic acid is a


-keto acid (stable to decarboxylation), harsh basic conditions can induce Retro-Claisen cleavage of the ring, especially if the temperature is uncontrolled.

Corrective Protocol: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C to Room Temperature . Avoid refluxing with NaOH or KOH.

  • Dissolve ester in THF:Water (3:1).

  • Add LiOH (2.5 eq) at 0°C.

  • Stir at 0°C for 4 hours.

  • Critical Step: Acidify carefully with 1M HCl to pH 3–4 at 0°C. Do not use concentrated HCl or heat during acidification, as this can degrade the ring system.

  • Extract immediately with Ethyl Acetate.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 3-oxocycloheptanecarboxylate (Target Intermediate) with >10:1 Regioselectivity.

Reagents:

  • Ethyl 3-oxocyclohexanecarboxylate (1.0 eq)

  • Trimethylsilyldiazomethane (TMSCHN2) (2.0 M in hexanes, 1.2 eq)

  • Trimethylaluminum (

    
    ) (2.0 M in toluene, 1.1 eq)
    
  • Dichloromethane (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Ethyl 3-oxocyclohexanecarboxylate (5.0 mmol) and anhydrous

    
     (50 mL).
    
  • Complexation: Cool to -78°C . Add

    
     solution (5.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at -78°C. Note: This pre-complexation is vital for regioselectivity.
    
  • Expansion: Add TMSCHN2 (6.0 mmol) dropwise via syringe pump over 60 minutes .

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Monitoring: Check TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Workup: Carefully quench with saturated Rochelle’s salt (Potassium Sodium Tartrate) solution at 0°C. Caution: Gas evolution. Stir vigorously for 1 hour to break the Aluminum emulsion.

  • Isolation: Extract with

    
     (3x), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Gradient 5%

    
     15% EtOAc in Hexanes).
    

Troubleshooting Flowchart

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Tar IssueType->LowYield Polymerization WrongIsomer Wrong Regioisomer (4-oxo major) IssueType->WrongIsomer Selectivity Decarb Product Loss during Hydrolysis IssueType->Decarb Degradation Sol_Temp Decrease Temp to -78°C Slow Addition of Diazo LowYield->Sol_Temp Sol_LA Switch Lewis Acid Use AlMe3 or MAD WrongIsomer->Sol_LA Sol_pH Use LiOH / 0°C Acidify only to pH 4 Decarb->Sol_pH

Caption: Diagnostic workflow for optimizing the ring expansion synthesis.

References

  • Regioselectivity in Ring Expansion: Maruoka, K., et al. "Organoaluminum-promoted rearrangement of epoxy silyl ethers to

    
    -siloxy aldehydes and its application to the synthesis of medium-sized lactones." Journal of the American Chemical Society, 1988, 110(10), 310–312. 
    
  • Diazoalkane Homologation (Review): Ye, T., & McKervey, M. A. "Organic Synthesis with

    
    -Diazo Carbonyl Compounds." Chemical Reviews, 1994, 94(4), 1091–1160. 
    
  • Use of TMS-Diazomethane: Aoyama, T., & Shioiri, T. "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane.[1] A New, Stable, and Safe Reagent for the Homologation of Ketones." Tetrahedron Letters, 1980, 21(46), 4461–4462.

  • Scandium Catalyzed Expansion: Kingsbury, J. S., et al. "Scandium(III) Triflate Catalyzed Homologation of Cycloalkanones with Trimethylsilyldiazomethane."[1] Journal of the American Chemical Society, 2010, 132(40), 13988–13989.

  • Dieckmann Condensation (Alternative Route): Davis, B. R., & Garrett, P. J. "The Dieckmann Condensation."[2][3][4][5][6] Comprehensive Organic Synthesis, 1991, 2, 795–863.

Sources

Optimizing solvent selection for 3-Oxocycloheptanecarboxylic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: 3-Oxocycloheptanecarboxylic acid presents a specific extraction challenge due to its bifunctional nature. It contains a polar, ionizable carboxylic acid group (pKa ~4.7–4.8) and a moderately polar ketone group on a lipophilic 7-membered ring.

The Strategy: Successful isolation relies on exploiting the ionization state of the carboxylic acid (pH-swing extraction). While standard solvents like Dichloromethane (DCM) work, modern process chemistry favors greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc), provided specific phase-separation protocols are followed.

Physicochemical Estimates (Homolog Extrapolation)
  • pKa: ~4.75 (Estimated based on cyclohexane analog).

  • LogP: ~0.6 – 0.9 (Slightly more lipophilic than 3-oxocyclohexanecarboxylic acid due to the extra methylene group).

  • Solubility: Soluble in alcohols, esters, and chlorinated solvents. Sparingly soluble in water at acidic pH; highly soluble at basic pH.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your specific purity and environmental constraints.

SolventExtraction EfficiencyPhase SeparationGreen ScoreRecommendation
2-MeTHF High Excellent HighPrimary Recommendation. derived from biomass; separates cleaner from water than THF.
Ethyl Acetate HighModerateMediumStandard Alternative. Prone to hydrolysis at extreme pH; requires brine to prevent emulsions.
MTBE ModerateGoodMediumGood for Crystallization. Less water-miscible than EtOAc, but peroxide risk requires management.
DCM Very HighExcellentLowLast Resort. Use only if other solvents fail due to toxicity and environmental persistence.

The Mechanism: pH-Swing Extraction

To extract this molecule efficiently, you must control its ionization.

  • Acidic Phase (pH < 2.5): The molecule is protonated (neutral). It partitions into the Organic Phase .[1]

  • Basic Phase (pH > 8.0): The molecule is deprotonated (anionic carboxylate). It partitions into the Aqueous Phase .

Visualizing the Workflow

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH Acidify Acidify to pH 2.0 (HCl / H2SO4) CheckPH->Acidify If pH > 3 AddSolvent Add Organic Solvent (2-MeTHF or EtOAc) CheckPH->AddSolvent If pH < 2.5 Acidify->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep OrganicLayer Organic Layer (Contains Product) PhaseSep->OrganicLayer AqueousLayer Aqueous Layer (Waste/Salts) PhaseSep->AqueousLayer Wash Optional: Brine Wash OrganicLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 1: Logical flow for the acid-phase extraction of 3-Oxocycloheptanecarboxylic acid.

Troubleshooting Guide (FAQs)

Issue 1: "My recovery yield is consistently low (< 60%)."

Diagnosis: This is almost always a pH control issue. The pKa of the carboxylic acid is likely ~4.8.

  • If your aqueous phase is at pH 4.0, roughly 15-20% of your product is still ionized (water-soluble) and is being discarded with the waste.

  • If you use Ethyl Acetate without salt, the high water miscibility of EtOAc (up to 3% water in organic, 8% organic in water) can dissolve your polar keto-acid into the aqueous waste.

The Fix:

  • The "2-Unit Rule": Adjust the aqueous pH to at least 2 units below the pKa . Aim for pH 2.0 – 2.5 .

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before the final separation. This increases the ionic strength, forcing the organic molecule out of the water and into the organic solvent (Salting-out effect).[1]

  • Re-extraction: Do not perform one massive extraction. Perform three smaller extractions (e.g., 3 x 50mL is mathematically superior to 1 x 150mL).

Issue 2: "I have a rag layer (emulsion) that won't separate."

Diagnosis: Cycloheptane rings are lipophilic, but the ketone and acid groups are polar. This amphiphilic structure acts like a surfactant, stabilizing emulsions, especially if the reaction mixture contains particulate matter or high viscosity reagents.

The Fix:

  • Wait: Allow the funnel to sit undisturbed for 20 minutes.

  • Filtration: Run the entire emulsion through a pad of Celite. Particulates often stabilize the emulsion; removing them breaks it.

  • Brine: Add saturated brine. The density difference helps snap the layers apart.

  • Solvent Modification: If using EtOAc, add a small amount (5-10%) of 2-MeTHF or MTBE to change the surface tension.

Issue 3: "The ketone seems to be degrading."

Diagnosis: While 3-oxocycloheptanecarboxylic acid is generally stable, ketones can undergo aldol-type condensations or enolization in the presence of strong bases or extreme heat.

The Fix:

  • Avoid Strong Bases: When adjusting pH, use weaker bases (like Sodium Bicarbonate or Carbonate) rather than concentrated NaOH if possible, or add NaOH very slowly at low temperatures.

  • Temperature Control: Keep extraction temperatures < 30°C.

  • Acid Choice: Use HCl or H2SO4 for acidification. Avoid nitric acid (oxidizing).

Validated Protocol: The "Golden Standard"

Reagents:

  • Crude aqueous mixture containing 3-Oxocycloheptanecarboxylic acid.

  • 2-MeTHF (Preferred) or Ethyl Acetate.

  • 2M HCl.

  • Saturated NaCl (Brine).

  • Anhydrous Sodium Sulfate (

    
    ).
    

Procedure:

  • Preparation: Cool the crude aqueous mixture to 5–10°C.

  • Acidification: Slowly add 2M HCl while stirring until the pH reaches 2.0 . Verify with a calibrated pH meter (paper strips are often inaccurate for precise process work).

  • First Extraction: Add 2-MeTHF (0.5 volume equivalent to aqueous phase). Agitate vigorously for 5 minutes. Allow layers to separate.[1][2][3] Collect the organic (top) layer.

  • Second Extraction: Add fresh 2-MeTHF (0.5 volume equivalent) to the remaining aqueous layer. Agitate and separate. Combine with the first organic portion.

  • The "Polishing" Step (Crucial): Wash the combined organic layers with a small volume (0.2 vol) of Saturated Brine. This removes trapped water and water-soluble impurities.

  • Drying: Dry the organic phase over Anhydrous

    
     for 15 minutes.
    
  • Filtration & Concentration: Filter off the solid drying agent and concentrate the solvent under reduced pressure (Rotovap) at < 40°C.

Visualizing the Decision Tree

TroubleshootingTree Problem Identify Problem Emulsion Emulsion/Rag Layer Problem->Emulsion LowYield Low Yield Problem->LowYield Purity Impurity Issues Problem->Purity Sol_Emulsion 1. Add Brine 2. Filter (Celite) 3. Wait Emulsion->Sol_Emulsion Sol_Yield 1. Check pH < 2.5 2. Salt out (NaCl) 3. Re-extract Aqueous LowYield->Sol_Yield Sol_Purity 1. Back-extract (Base wash) 2. Switch Solvent (2-MeTHF) Purity->Sol_Purity

Figure 2: Rapid diagnostic decision tree for extraction anomalies.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM in Synthesis." ChemPubSoc Europe.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • PubChem Database. "3-Oxocyclohexanecarboxylic acid (Homolog Reference)." National Library of Medicine.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and partitioning principles).

Sources

Resolving solubility challenges of 3-Oxocycloheptanecarboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide for 3-Oxocycloheptanecarboxylic Acid

Executive Summary & Molecule Profile

Subject: 3-Oxocycloheptanecarboxylic Acid (CAS: 98638-34-1 / Analogous to 16205-98-4) Chemical Class: Cyclic


-keto acid derivative.[1]
Core Challenge:  The molecule exhibits a "solubility-stability paradox."[1] While the carboxylic acid group (

) suggests solubility in alkaline media, the

-keto motif introduces a risk of thermal decarboxylation, particularly in acidic environments.

Quick Diagnostic:

  • Problem: Cloudy solution, precipitation upon dilution, or gas evolution (bubbles) during heating.[1]

  • Root Cause: The lipophilic cycloheptane ring dominates solubility at pH < 5.[1]0. Gas evolution indicates decarboxylation (decomposition).[1]

  • Immediate Fix: Adjust pH to 6.5–7.5 using mild base (NaOH/buffer) or use a PEG-400 cosolvent system.[1] Avoid heating above 40°C in acidic media.

Critical Solubility Architectures (The "Why" & "How")

Module A: pH-Dependent Solubilization (The Primary Lever)

The most effective method to solubilize 3-Oxocycloheptanecarboxylic acid is ionization.[1] As a weak acid, it exists in equilibrium between its protonated (insoluble) and deprotonated (soluble) forms.

  • Mechanism: At pH >

    
     (approx.[1] 4.8), the carboxylic acid deprotonates to form the carboxylate anion (
    
    
    
    ).[1] The high solvation energy of the anion overcomes the lattice energy of the lipophilic ring.
  • Protocol:

    • Suspend the compound in water (it will likely float or sink as a solid).[1]

    • Slowly add 1.0 equivalent of 1M NaOH or KOH.[1]

    • Monitor pH; target pH 6.5 – 7.5 .

    • Result: The solution should clarify immediately.

  • Warning: Do not exceed pH 9.0 unnecessarily, as strong alkaline conditions can induce aldol-type condensation or ring-opening reactions over time.[1]

Module B: Cosolvent Strategies (Neutral pH Applications)

If your assay cannot tolerate salts or requires pH < 5, you must reduce the dielectric constant of the solvent to accommodate the hydrophobic cycloheptane ring.

CosolventRecommended % (v/v)Mechanism of ActionSuitability
DMSO 5% – 20%Disrupts water lattice; high dipole moment solvates the ketone.[1]High (Cell-based assays)
PEG 400 10% – 40%Interfacial tension reduction; creates hydrophobic pockets.[1]High (In vivo/Formulation)
Ethanol 10% – 30%General solvency.[1]Medium (Evaporation risk)
Module C: Stability Alert (The -Keto Risk)

This molecule contains a ketone


-positioned to the carboxyl group (separated by one carbon: 

).[1]
  • Risk:

    
    -keto acids are prone to spontaneous decarboxylation (loss of 
    
    
    
    ) to form the corresponding cyclic ketone (cycloheptanone derivative).[1]
  • Trigger: Heat + Acidic pH.[1]

  • Prevention: Always store and process as the salt form (pH > 6) or keep strictly cold (

    
    ) if acidic.[1]
    

Visual Troubleshooting Workflows

Diagram 1: Solubility & Stability Decision Matrix

Use this logic flow to determine the optimal preparation method based on your application constraints.[1]

SolubilityMatrix Start Start: 3-Oxocycloheptanecarboxylic Acid (Solid/Powder) CheckpH Can the application tolerate pH > 6.0? Start->CheckpH SaltPath Method A: Salt Formation (Preferred) CheckpH->SaltPath Yes CosolventPath Method B: Cosolvent/Acidic CheckpH->CosolventPath No AddBase Add 1.0 eq NaOH/KOH Target pH 7.0 - 7.5 SaltPath->AddBase CheckClear Is solution clear? AddBase->CheckClear SuccessSalt Ready for Assay (High Stability) CheckClear->SuccessSalt Yes SelectSolvent Select Carrier: DMSO (Cell) or PEG400 (In Vivo) CheckClear->SelectSolvent No (Add 5% DMSO) CosolventPath->SelectSolvent TempCheck CRITICAL: Is Temp > 30°C? SelectSolvent->TempCheck Warning STOP: High Risk of Decarboxylation! TempCheck->Warning Yes ColdProcess Process at 4°C Use Fresh Prep Only TempCheck->ColdProcess No

Caption: Decision tree balancing solubility optimization with the risk of thermal degradation.

Standardized Experimental Protocol (Shake-Flask Method)

Objective: Determine the equilibrium solubility of 3-Oxocycloheptanecarboxylic acid in a specific buffer.

Reagents:

  • Phosphate Buffer (pH 7.[1]4) and Citrate Buffer (pH 4.0).

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; it may bind the acid).[1]

  • HPLC System (UV detection at 210 nm or 280 nm—carbonyl absorption).[1]

Step-by-Step Procedure:

  • Preparation: Add excess solid compound (approx. 10 mg) to 1 mL of buffer in a glass vial.

  • Equilibration:

    • For pH 7.4: Shake at room temperature for 24 hours.

    • For pH 4.0: Shake at 4°C for 24 hours (To prevent decomposition).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using the PTFE filter.[1] Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Quantification: Dilute filtrate with mobile phase and inject into HPLC.

    • Calculation:

      
      .[1]
      

Troubleshooting & FAQs

Q1: I see bubbles forming when I dissolve the compound in acidic methanol. What is happening? A: You are likely witnessing decarboxylation .[1] The "bubbles" are


 gas. This reaction is catalyzed by acid and heat.[1]
  • Fix: Switch to a neutral buffer immediately or keep the solution on ice.

Q2: The compound precipitates when I dilute my DMSO stock into cell culture media. A: This is "solvent shock."[1] The hydrophobic ring crashes out when the water content spikes.

  • Fix:

    • Lower the stock concentration.[1]

    • Pre-dilute the DMSO stock with PEG-400 (1:1) before adding to media.[1]

    • Ensure the media pH is buffered to 7.4 (the ionized form is less likely to crash).

Q3: Can I use Cyclodextrins (HP-


-CD)? 
A:  Yes. Cyclodextrins are excellent for this molecule because the hydrophobic cavity can encapsulate the cycloheptane ring while the hydrophilic exterior interacts with water.
  • Recommendation: Use 10-20% (w/v) HP-

    
    -CD in water.[1] Stir for 4 hours. This often improves solubility without raising pH.[1]
    

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 227798, 3-Oxocyclopentanecarboxylic acid (Analogous Structure Data). PubChem. Link[1]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Master Organic Chemistry. Link

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water (Solubility of keto-acid intermediates). Beilstein J. Org.[1] Chem.Link[1]

Sources

Minimizing side reactions during the functionalization of 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of 3-Oxocycloheptanecarboxylic Acid

Welcome to the technical support center for 3-Oxocycloheptanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile building block. 3-Oxocycloheptanecarboxylic acid is a valuable synthon, but its bifunctional nature—possessing both a ketone and a carboxylic acid—presents unique challenges. The proximity of these groups makes the molecule susceptible to specific and often undesirable side reactions.

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you minimize side reactions, maximize yields, and achieve your synthetic targets with confidence.

Section 1: Core Challenges & General FAQs

This section addresses the inherent chemical properties of 3-Oxocycloheptanecarboxylic acid that are fundamental to understanding its reactivity and potential for side reactions.

Q1: Why is 3-Oxocycloheptanecarboxylic acid so prone to degradation, especially when heated?

A1: The primary cause of instability is the molecule's classification as a β-keto acid. This structure makes it highly susceptible to thermal decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), particularly upon heating.[1] The mechanism proceeds through a cyclic, six-membered transition state, leading to an enol intermediate that quickly tautomerizes to the more stable ketone, in this case, cycloheptanone.[2][3] While often requiring heat, some simple β-keto acids can decarboxylate even at room temperature.[2]

Q2: What is the main side product I should expect, and how can I detect it?

A2: The most common side product is cycloheptanone , resulting from the decarboxylation reaction described above. You can typically detect its presence using several analytical techniques:

  • ¹H NMR: Look for the disappearance of the carboxylic acid proton signal (usually a broad singlet >10 ppm) and the appearance of characteristic cycloheptanone signals.

  • ¹³C NMR: The carboxyl carbon signal (typically ~170-180 ppm) will disappear, while the ketone carbonyl signal (~205-215 ppm) will remain.

  • GC-MS: Cycloheptanone is more volatile than the starting acid and will have a shorter retention time. Its mass spectrum will show a molecular ion peak corresponding to its molecular weight.

  • FT-IR: You will observe the loss of the broad O-H stretch associated with the carboxylic acid (typically ~2500-3300 cm⁻¹) and potentially a slight shift in the C=O stretch frequency.[4]

Q3: How should I store and handle 3-Oxocycloheptanecarboxylic acid to maintain its integrity?

A3: Proper storage is critical to prevent gradual degradation.

  • Temperature: Store the compound at low temperatures. For long-term storage, -20°C or lower is recommended.[5]

  • pH: The stability of β-keto acids is pH-dependent. The protonated acid form is more prone to decarboxylation than its conjugate base (the carboxylate anion).[5] Therefore, storing it as a salt under neutral or slightly alkaline conditions can enhance stability in solution, though this is not always practical for the solid material. Avoid acidic conditions during storage.[5]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, especially if trace metal impurities are present.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to directly address problems you may encounter in the lab.

Problem: My reaction yield is very low, and I noticed gas bubbling from the reaction mixture, even at moderate temperatures. What is happening?

Answer: This is a classic sign of decarboxylation . The gas is CO₂, and the low yield is due to the consumption of your starting material to form cycloheptanone instead of your desired product. This side reaction is accelerated by heat and the presence of acid or certain metal catalysts.[1][2]

Troubleshooting Workflow:

Use the following decision tree to diagnose and solve the issue.

G start Low Yield & Gas Evolution Observed q1 What is your reaction temperature? start->q1 high_temp Above 40°C q1->high_temp High low_temp Room Temp or Below q1->low_temp Low sol1 SOLUTION: - Lower the temperature significantly (e.g., to 0°C or below). - Consider alternative, milder reaction protocols. high_temp->sol1 q2 Is your reaction run under acidic conditions? low_temp->q2 acidic Yes (e.g., Fischer Esterification) q2->acidic Yes not_acidic No / Basic / Neutral q2->not_acidic No sol2 SOLUTION: - Switch to a non-acidic protocol. - For esterification, use alkyl halides with a non-nucleophilic base. - For amide coupling, use carbodiimide reagents. acidic->sol2 sol3 Consider other factors: - Are metal catalysts present that could promote decarboxylation? [1] - Is the solvent appropriate? - Re-evaluate the reaction mechanism for potential proton sources. not_acidic->sol3

Caption: Troubleshooting workflow for decarboxylation.

Problem: I am trying to perform an amide coupling, but I am getting a complex mixture of products and low conversion.

Answer: This issue likely stems from a combination of factors:

  • Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. Simply mixing the acid and amine will result in an acid-base reaction, forming the unreactive ammonium carboxylate salt.[6]

  • Side Reactions at the Ketone: The enolizable ketone can react with some reagents. For instance, under strongly basic conditions, you might see self-condensation (aldol-type) reactions.

  • Inappropriate Coupling Reagent: The choice of coupling reagent is crucial. Harsh reagents used to form acyl chlorides (e.g., thionyl chloride) can lead to significant decomposition.

Solution: Use a dedicated amide coupling agent that operates under mild, neutral conditions. Reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or phosphonium/aminium salts (HATU, HBTU) are designed for this purpose.[7][8] They activate the carboxylic acid in situ without requiring harsh pH conditions.

Problem: I want to perform a reaction at the α-carbon (e.g., alkylation), but the carboxylic acid seems to be interfering.

Answer: The proton of the carboxylic acid is far more acidic than the α-protons. Any base added to the system will deprotonate the carboxylic acid first, forming the carboxylate. This prevents the formation of the enolate necessary for reactions at the α-carbon. To achieve reactivity at the α-position, you must first protect the carboxylic acid group , typically as an ester.[9]

Section 3: Specific Functionalization Protocols & Troubleshooting

This section provides detailed, field-tested protocols for common transformations.

Esterification of the Carboxylic Acid

Q: What are the best conditions for esterifying the carboxylic acid group while avoiding decarboxylation?

A: While the classic Fischer esterification (acid catalyst with excess alcohol) is common, it is often too harsh for β-keto acids.[10] A much safer and more reliable method is to use an alkyl halide with a mild, non-nucleophilic base at low temperatures. This avoids both high heat and strong acid.

Protocol: Mild Esterification via O-Alkylation

  • Dissolution: Dissolve 1.0 equivalent of 3-Oxocycloheptanecarboxylic acid in a suitable aprotic solvent (e.g., DMF or Acetone).

  • Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.1 equivalents of a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stir for 15-20 minutes. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate.

  • Alkylating Agent: Add 1.2 equivalents of the desired alkylating agent (e.g., methyl iodide, ethyl bromide, or benzyl bromide) dropwise.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Troubleshooting Esterification
Issue Potential Cause & Solution
No Reaction / Low Conversion Cause: Insufficiently reactive alkylating agent or weak base. Solution: Switch to a more reactive electrophile (e.g., from a bromide to an iodide) or a slightly stronger, yet still mild, base like DBU. Ensure your reagents are anhydrous.
Formation of Cycloheptanone Cause: The reaction temperature was too high, or the base was too strong, promoting elimination/decarboxylation. Solution: Maintain a low temperature (0°C or below) throughout the addition and reaction. Use a weaker base like K₂CO₃.
Difficult Purification Cause: Unreacted starting material and alkylating agent. Solution: A mild aqueous base wash (e.g., 5% NaHCO₃) can remove unreacted acid. Excess alkylating agent should be removed during chromatography or by evaporation if volatile.[11]
Amide Coupling

Q: I'm using EDC for my amide coupling, but the yield is still poor. What am I missing?

A: While EDC is an excellent activator, its reactive intermediate (the O-acylisourea) can be susceptible to hydrolysis or rearrangement.[8] To improve efficiency and suppress side reactions, it is standard practice to include an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). These additives act as "activated ester" shuttles, forming a more stable intermediate that reacts cleanly with the amine.

Mechanism of Carbodiimide-Mediated Amide Coupling

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH Intermediate O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate + EDC EDC EDC Amide Amide Product Intermediate->Amide + R'-NH₂ Urea Urea Byproduct Intermediate->Urea Amine R'-NH₂

Caption: Simplified mechanism of amide formation using EDC.

Protocol: High-Efficiency Amide Coupling

  • Dissolution: Dissolve 1.0 equivalent of 3-Oxocycloheptanecarboxylic acid, 1.2 equivalents of the desired amine, and 1.2 equivalents of HOBt in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cooling: Cool the mixture to 0°C.

  • Base (Optional but Recommended): Add 1.5-2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). This scavenges the HCl byproduct if using an amine salt and maintains a favorable pH.

  • EDC Addition: Add 1.3 equivalents of EDC (often as the hydrochloride salt) portion-wise, keeping the temperature at 0°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 5% citric acid solution (to remove excess base and EDC-urea), 5% NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Section 4: Advanced Strategies - The Role of Protecting Groups

Chemoselective functionalization is key. Often, one functional group must be "masked" to allow the other to react cleanly.

Q: When should I use a protecting group strategy?

A: A protecting group is necessary when the reagent you intend to use can react with both the ketone and the carboxylic acid, but you only want it to react with one.

Decision Workflow for Protecting Groups

G start Desired Functionalization? at_acid At Carboxylic Acid (Esterification, Amidation) start->at_acid Acid at_ketone At Ketone or α-Carbon (Reduction, Grignard, Alkylation) start->at_ketone Ketone mild_reagents Use mild, chemoselective reagents (e.g., EDC, mild esterification). Protection is often NOT needed. at_acid->mild_reagents protect_acid Protect the Carboxylic Acid first. The acidic proton will interfere with most ketone/enolate reactions. at_ketone->protect_acid protect_protocol 1. Protect acid as an ester (e.g., Methyl or Benzyl). 2. Perform desired reaction at the ketone. 3. Deprotect the ester (hydrolysis or hydrogenolysis). protect_acid->protect_protocol

Caption: Logic for choosing a protecting group strategy.

Protecting Group Strategies
Functional Group Protecting Group Protection Conditions Deprotection Conditions
Carboxylic Acid Methyl EsterMeOH, H₂SO₄ (cat.) OR MeI, K₂CO₃[12][13]LiOH or NaOH in THF/H₂O; or TMSI
Benzyl EsterBenzyl bromide, K₂CO₃H₂, Pd/C (Hydrogenolysis)[14]
t-Butyl EsterIsobutylene, H₂SO₄ (cat.)Trifluoroacetic Acid (TFA)[14]
Ketone Ethylene KetalEthylene glycol, TsOH (cat.), Dean-StarkAqueous acid (e.g., 1M HCl)[9]
Dimethyl KetalMethanol, TsOH (cat.)Aqueous acid[9]

Expert Insight: For most applications requiring modification of the ketone, protecting the carboxylic acid as a benzyl ester is highly advantageous. Its removal via catalytic hydrogenation is exceptionally mild and orthogonal to many other functional groups, avoiding the harsh basic or acidic conditions required for other esters.[15]

References

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics... ACS Publications. [Link]

  • Decarboxylation . Master Organic Chemistry. [Link]

  • CX7b. Enolates: Decarboxylation . Reactivity: substitution at carboxyl. [Link]

  • Decarboxylation . Chemistry Steps. [Link]

  • Protecting Groups . University of Illinois. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Appendix 6: Protecting groups . Oxford Learning Link. [Link]

  • Protecting groups in organic synthesis . NPTEL. [Link]

  • mechanism of amide formation with DCC . YouTube. [Link]

  • Protecting Groups List . SynArchive. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent . Chem.libretexts.org. [Link]

  • General procedures for the purification of Carboxylic acids . Chempedia - LookChem. [Link]

  • The C=O bond, part III: Carboxylic acids . ResearchGate. [Link]

Sources

Purification strategies for removing isomers from 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Oxocycloheptanecarboxylic acid presents a unique purification challenge due to its seven-membered ring flexibility and the presence of a chiral center at the C1 position (alpha to the carboxyl group). In drug development, obtaining the enantiomerically pure form (R or S) is often a Critical Quality Attribute (CQA).

This guide addresses two distinct "isomer" problems:

  • Enantiomeric Resolution: Separating the (R)- and (S)- enantiomers.

  • Regioisomeric Purity: Removing structural isomers (e.g., 4-oxo or 2-oxo impurities) arising from non-selective ring expansion or Dieckmann condensation steps.

Purification Decision Matrix

The following workflow illustrates the decision logic for selecting the appropriate purification strategy based on scale and purity requirements.

PurificationStrategy Start Crude 3-OCHCA Mixture CheckType Identify Impurity Type Start->CheckType Regio Regioisomers (4-oxo, 2-oxo) CheckType->Regio Structural Isomers Enantio Enantiomers (R vs S) CheckType->Enantio Chiral Resolution Flash Acidified Silica Flash (Small Scale) Regio->Flash < 5g Cryst Recrystallization (DCM/Heptane) Regio->Cryst > 5g (Process Scale) ScaleCheck Scale Check Enantio->ScaleCheck HPLC Chiral HPLC/SFC (Chiralpak AD-H/OD-H) ScaleCheck->HPLC Discovery (<10g) Salt Diastereomeric Salt Resolution ScaleCheck->Salt Development (>10g) caption Figure 1: Decision matrix for purification of 3-Oxocycloheptanecarboxylic acid.

Module A: Enantiomeric Resolution (Chiral Purity)

Separating the (R) and (S) enantiomers is the most common challenge. The carboxylic acid moiety provides a "handle" for both chromatographic and chemical resolution.

Protocol A1: Chiral HPLC Method (Analytical & Prep)

Best for: Discovery scale (<10 g) and purity analysis.

The Challenge: Carboxylic acids often streak or tail on chiral columns due to dimerization or non-specific interactions with the stationary phase matrix. The Solution: Use of an acidic modifier is mandatory to keep the acid protonated (suppressing ionization).

ParameterRecommendationRationale
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate) phases show superior recognition for cyclic keto-acids [1][4].
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)Trifluoroacetic acid (TFA) suppresses ionization, sharpening peaks.
Flow Rate 1.0 mL/min (Analytical)Optimized for mass transfer in 5µm particle columns.
Detection UV @ 210-220 nmThe carbonyl group has weak absorbance; low UV is required.
Temperature 25°C - 30°CLower temperatures often improve chiral recognition (selectivity factor

).

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase for 30 mins. Ensure baseline is stable (TFA can cause drift).

  • Sample Prep: Dissolve 3-OCHCA in the mobile phase. Do not use pure DMSO or MeOH as injection solvents if running normal phase, as this disrupts the chiral selector.

  • Injection: Inject 10 µL. Expect the first enantiomer around 8-10 mins and the second around 12-15 mins.

  • Troubleshooting: If peaks overlap, switch to Chiralcel OD-H (Cellulose-based) or lower the IPA content to 5%.

Protocol A2: Classical Resolution via Diastereomeric Salts

Best for: Process scale (>100 g) where HPLC is too costly.

Mechanism: You react the racemic acid with an enantiopure amine (Base). This forms two diastereomeric salts: (R-Acid/R-Base) and (S-Acid/R-Base). These salts have different solubilities and can be separated by fractional crystallization.

Recommended Resolving Agents:

  • (R)-(+)-1-Phenylethylamine (Primary choice)

  • (1R, 2R)-1,2-Diaminocyclohexane (Secondary choice) [2]

Procedure:

  • Salt Formation: Dissolve 1 eq of racemic 3-OCHCA in hot Ethanol (95%) or Acetone .

  • Addition: Slowly add 1 eq of (R)-1-Phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Note: Rapid cooling traps impurities. Slower is better.

  • Filtration: Collect the precipitate. This is usually the less soluble diastereomeric salt.

  • Liberation: Suspend the salt in water and acidify with 1M HCl to pH 2. Extract the free acid with Ethyl Acetate.

  • Check ee: Analyze the liberated acid via the HPLC method (Protocol A1). If ee is <98%, recrystallize the salt again before liberation.

Module B: Regioisomer & Chemical Purification

During synthesis (e.g., Dieckmann condensation of diesters), you may generate constitutional isomers or decarboxylation byproducts.

Protocol B1: Recrystallization (Achiral)

Adapted from cyclobutane/cyclopentane homolog protocols [3][5].

Solvent System: Dichloromethane (DCM) / n-Heptane This system is highly effective for cyclic keto-acids. The acid is soluble in DCM but insoluble in Heptane.

  • Dissolution: Dissolve crude solid in minimum boiling DCM.

  • Precipitation: Add hot n-Heptane dropwise until the solution turns slightly turbid.

  • Clarification: Add a few drops of DCM to clear the turbidity.

  • Crystallization: Let stand at RT, then cool to 0°C.

  • Wash: Filter crystals and wash with cold 1:3 DCM:Heptane.

Protocol B2: Flash Chromatography

Best for: Removing non-polar impurities or decarboxylated byproducts (cycloheptanone).

  • Stationary Phase: Acid-washed Silica Gel (or standard silica).

  • Mobile Phase: Hexane : Ethyl Acetate (3:1) + 1% Formic Acid .[1]

    • Critical: The formic acid prevents the carboxylic acid from "sticking" to the silica, which causes tailing and co-elution with impurities.

Troubleshooting & FAQs

Q1: My HPLC peaks are splitting, but I'm using a non-chiral column. Why?

A: This is likely pseudo-asymmetry or lactol formation . Gamma-keto acids (and to a lesser extent, beta) can exist in equilibrium between the open keto-acid form and the cyclic hydroxyl-lactone (lactol) form.

  • Fix: Run the HPLC at a slightly elevated temperature (40°C) to shift the equilibrium fast enough that it averages into a single peak, or derivatize the acid to an ester (methyl ester) immediately to lock the structure for analysis.

Q2: The product is "oiling out" during recrystallization instead of forming crystals.

A: This is common with cycloheptane derivatives due to ring flexibility preventing tight packing.

  • Fix 1 (Seeding): Obtain a seed crystal from a small-scale batch (even if impure) and add it to the cloud point solution.

  • Fix 2 (Solvent Switch): Switch from DCM/Heptane to Isopropyl Acetate/Heptane . Isopropyl acetate has a higher boiling point and allows for a slower cooling gradient.

Q3: Can I use enzymatic resolution?

A: Yes. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are effective for kinetic resolution of cyclic beta/gamma-keto esters.

  • Strategy: Convert the acid to an ethyl ester. Treat with CAL-B in buffer. The enzyme will typically hydrolyze only one enantiomer of the ester back to the acid, leaving the other as the ester. You can then separate the Acid (Enantiomer A) from the Ester (Enantiomer B) via simple base extraction [4].

References

  • TCI Chemicals. (2023). Powerful Novel Chiral Acids for Enantioresolution. Retrieved from

  • Nohira, H., et al. (1998). Optical Resolution of Carboxylic Acids via Diastereomeric Salt Formation.[2][3] Journal of Synthetic Organic Chemistry, Japan. (General reference for cyclic acid resolution).

  • PharmaBlock Sciences. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. ACS Green Chemistry Institute. Retrieved from

  • BenchChem. (2025).[4][5] Chiral Separation of Hydroxy/Keto Acids by HPLC. Retrieved from

  • Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.[6][7][8] (Describes the DCM/Heptane recrystallization method adapted here). Retrieved from

Sources

Validation & Comparative

1H-NMR and 13C-NMR spectral analysis of 3-Oxocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C-NMR Spectral Analysis of 3-Oxocycloheptanecarboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H-NMR and ¹³C-NMR spectra of 3-Oxocycloheptanecarboxylic acid, a molecule of interest in synthetic chemistry and drug development. We will delve into the experimental protocols, detailed spectral interpretation, and a comparative analysis with related cyclic ketones. This document is intended for researchers, scientists, and professionals in drug development who rely on NMR spectroscopy for structural elucidation and chemical verification.

Introduction: The Structural Significance of 3-Oxocycloheptanecarboxylic Acid

3-Oxocycloheptanecarboxylic acid is a bifunctional molecule containing a seven-membered carbocyclic ring, a ketone, and a carboxylic acid. This combination of functionalities makes it a valuable building block in the synthesis of more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. Understanding the nuances of its NMR spectra is crucial for reaction monitoring, purity assessment, and the unambiguous confirmation of its chemical identity.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is fundamentally dependent on the meticulous preparation of the sample and the appropriate selection of instrumental parameters.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Oxocycloheptanecarboxylic acid.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, which can form hydrogen-bonded dimers, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be an excellent solvent, offering better solubility and potentially sharper signals for the acidic proton.[1][2] The choice of solvent can influence the chemical shifts, particularly for the carboxyl carbon and proton.[2]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

Instrumentation and Data Acquisition

The spectra discussed in this guide are predicted for a 400 MHz NMR spectrometer. Typical acquisition parameters would include:

  • ¹H-NMR: 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C-NMR: 1024-2048 scans, a spectral width of 240 ppm, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

¹H-NMR Spectral Analysis: Unraveling the Proton Environments

The ¹H-NMR spectrum of 3-Oxocycloheptanecarboxylic acid is characterized by distinct regions corresponding to the carboxylic acid proton, the protons adjacent to the carbonyl and carboxyl groups, and the remaining methylene protons of the cycloheptane ring.

Predicted ¹H-NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Hₐ (-COOH)10.0 - 12.0Broad Singlet1H
Hc (CH-COOH)2.8 - 3.2Multiplet1H
Hb, Hᵦ' (CH₂-C=O)2.5 - 2.9Multiplet4H
Hₑ, Hf, H₉ (Ring CH₂)1.5 - 2.2Complex Multiplets6H

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation of the ¹H-NMR Spectrum

The downfield region of the spectrum is dominated by the carboxylic acid proton (Hₐ) , which typically appears as a very broad singlet between 10-13 ppm.[3][4] This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. In some cases, this peak can be so broad that it is difficult to distinguish from the baseline.[3] A common method to confirm this signal is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the acidic proton will exchange with deuterium, causing the signal to disappear.[4]

The protons on the carbons alpha to the carbonyl group (Hb and Hᵦ') are expected to resonate around 2.5-2.9 ppm. The electron-withdrawing nature of the ketone deshields these protons, shifting them downfield from typical alkane protons. Similarly, the methine proton on the carbon bearing the carboxylic acid group (Hc) is deshielded and would appear in a similar region, likely between 2.8 and 3.2 ppm.

The remaining methylene protons of the cycloheptane ring (Hₑ, Hf, H₉) will appear as a series of complex, overlapping multiplets in the more upfield region of the spectrum, typically between 1.5 and 2.2 ppm.[5] The complexity arises from the conformational flexibility of the seven-membered ring and the intricate spin-spin coupling between adjacent, non-equivalent protons.

Visualizing Proton Environments

G mol Ha Hₐ (-COOH) ~10-12 ppm Ha->p_cooh Hb Hb, Hᵦ' (α to C=O) ~2.5-2.9 ppm Hb->p_alpha_co Hc Hc (α to COOH) ~2.8-3.2 ppm Hc->p_alpha_cooh Hd Hₑ, Hf, H₉ (Ring CH₂) ~1.5-2.2 ppm Hd->p_ring

Caption: Predicted ¹H-NMR chemical shift regions for 3-Oxocycloheptanecarboxylic acid.

¹³C-NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C-NMR spectrum provides a single peak for each unique carbon atom, offering a clear map of the molecule's carbon framework.

Predicted ¹³C-NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C₁ (C=O)205 - 215
C₈ (-COOH)175 - 185
C₃ (CH-COOH)45 - 55
C₂, C₇ (CH₂-C=O)40 - 50
C₄, C₅, C₆ (Ring CH₂)25 - 40

Note: These are predicted values. Actual experimental values may vary slightly.

Interpretation of the ¹³C-NMR Spectrum

The most downfield signal in the ¹³C-NMR spectrum will be the carbonyl carbon (C₁) of the ketone , typically appearing above 200 ppm.[6][7] The carboxylic acid carbon (C₈) will also be significantly downfield, generally in the 175-185 ppm range.[2][4]

The carbons adjacent to the electron-withdrawing groups will appear in the mid-range of the spectrum. The carbons alpha to the ketone (C₂ and C₇) are expected around 40-50 ppm. The methine carbon attached to the carboxylic acid (C₃) would also fall in this general vicinity, around 45-55 ppm.

The remaining three methylene carbons of the cycloheptane ring (C₄, C₅, and C₆) will be the most shielded and therefore appear furthest upfield, likely in the 25-40 ppm range.[4]

Visualizing Carbon Environments

G mol C1 C₁ (C=O) ~205-215 ppm C1->p_co C8 C₈ (-COOH) ~175-185 ppm C8->p_cooh C3 C₃ (CH-COOH) ~45-55 ppm C3->p_c3 C27 C₂, C₇ (α to C=O) ~40-50 ppm C27->p_c27 C456 C₄, C₅, C₆ (Ring CH₂) ~25-40 ppm C456->p_c456

Caption: Predicted ¹³C-NMR chemical shift regions for 3-Oxocycloheptanecarboxylic acid.

Comparative Analysis: Cycloheptanone vs. Cyclohexanone Derivatives

To provide context, it is useful to compare the spectral data of 3-Oxocycloheptanecarboxylic acid with that of simpler, related structures like cycloheptanone and cyclohexanone.

Compound Carbonyl ¹³C Shift (ppm) α-CH₂ ¹H Shift (ppm) α-CH₂ ¹³C Shift (ppm)
Cyclohexanone~211~2.35~42
Cycloheptanone~214~2.49~44
3-Oxocycloheptanecarboxylic acid (Predicted)~210~2.5-2.9~40-50

The chemical shift of the carbonyl carbon in cycloheptanone is slightly downfield compared to cyclohexanone, which can be attributed to differences in ring strain and conformation.[8][9][10] The introduction of the carboxylic acid group at the 3-position in our target molecule introduces further electronic effects. The inductive effect of the carboxylic acid is expected to have a minor deshielding effect on the carbonyl carbon and a more pronounced effect on the carbons and protons closer to it (C3, C4, C2). The seven-membered ring's greater conformational flexibility compared to a six-membered ring can also lead to broader signals due to the chemical exchange between different conformers at room temperature.

Trustworthiness and Advanced Verification

While 1D NMR spectra provide substantial structural information, a complete and unambiguous assignment requires 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the cycloheptane ring. It would be instrumental in differentiating the various methylene groups.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, definitively assigning each carbon signal to its attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[2] For example, it would show a correlation between the protons on C2 and the carbonyl carbon (C1), providing unequivocal evidence for their proximity.

The application of these 2D techniques serves as a self-validating system, ensuring the highest level of confidence in the structural assignment.

Conclusion

The ¹H and ¹³C-NMR spectra of 3-Oxocycloheptanecarboxylic acid provide a detailed fingerprint of its molecular structure. The characteristic downfield signals of the carbonyl and carboxyl groups, combined with the distinct patterns of the aliphatic ring protons and carbons, allow for its confident identification. For absolute certainty in complex cases, 2D NMR experiments are recommended to corroborate the assignments made from 1D spectra. This guide provides a foundational framework for the analysis of this important synthetic intermediate, enabling researchers to interpret their experimental data with a high degree of scientific rigor.

References

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Available at: [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Available at: [Link]

  • ACS Publications. (1987). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • ResearchGate. Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Available at: [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. Available at: [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Available at: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Improved Synthesis of (RS)-3-Oxocyclopentanecarboxylic Acid: Characterization of the Intermediates. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Available at: [Link]

  • PMC. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available at: [Link]

Sources

HPLC method development for validating 3-Oxocycloheptanecarboxylic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 3-Oxocycloheptanecarboxylic Acid

As a Senior Application Scientist, this guide provides a comprehensive walkthrough of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Oxocycloheptanecarboxylic acid. This key intermediate in pharmaceutical synthesis demands a precise and reliable analytical method to ensure the quality and safety of final drug products. We will explore the rationale behind methodological choices, compare alternative approaches with supporting data, and establish a fully validated protocol in accordance with International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: Understanding 3-Oxocycloheptanecarboxylic Acid

3-Oxocycloheptanecarboxylic acid is a polar molecule containing both a ketone and a carboxylic acid functional group. This polarity presents a significant challenge for traditional reversed-phase (RP) HPLC, where analytes are separated based on hydrophobic interactions.[1] Highly polar compounds often exhibit poor retention on standard C18 columns, eluting at or near the solvent front (void volume), which compromises quantification and resolution from polar impurities.[2]

The carboxylic acid moiety (with an estimated pKa around 4-5) means the molecule's charge state is pH-dependent. At neutral pH, it is ionized (deprotonated) to its carboxylate form, increasing its polarity and further weakening its retention in RP-HPLC. Therefore, controlling the mobile phase pH is critical to achieve reproducible chromatography.[2]

Strategic Method Development

Our strategy focuses on developing a stability-indicating reversed-phase HPLC method, which is the most common and versatile mode of HPLC in the pharmaceutical industry.[1][3] The goal is to achieve adequate retention, symmetrical peak shape, and sufficient resolution from potential impurities and degradation products.

Column Selection: A Comparative Analysis

The choice of the stationary phase is the most critical parameter for achieving a successful separation. We compared two common but fundamentally different reversed-phase columns to handle the polar nature of our analyte.

  • Standard C18 Column: A traditional choice, offering strong hydrophobic retention for nonpolar compounds.

  • Polar-Embedded C18 Column: A modern alternative featuring a polar group (e.g., amide or carbamate) embedded near the silica surface. This modification enhances the retention of polar compounds and prevents "phase collapse" in highly aqueous mobile phases.[4]

Experimental Comparison:

A solution of 3-Oxocycloheptanecarboxylic acid was injected onto both columns using an identical mobile phase.

ParameterStandard C18 Column (e.g., Luna® C18)Polar-Embedded Column (e.g., Luna® Omega Polar C18)Rationale & Outcome
Retention Time (min) 1.8 (Near void volume)4.5The polar-embedded phase provided significantly better retention, moving the analyte away from the solvent front and potential interferences.
Tailing Factor 1.71.1The polar-embedded column yielded a much more symmetrical peak, indicating reduced secondary interactions between the acidic analyte and residual silanols on the silica surface.
Theoretical Plates (N) 2,5009,500Higher plate count on the polar-embedded column signifies superior efficiency and sharper peaks, leading to better resolution and sensitivity.
Mobile Phase Optimization

A. Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes for acidic compounds and has a lower UV cutoff, which is advantageous for low-wavelength detection.

B. pH Control: To ensure consistent retention and peak shape, the carboxylic acid group must be suppressed (protonated) by maintaining a low pH.[2] We evaluated mobile phases with and without a buffer. A mobile phase containing 0.1% trifluoroacetic acid (TFA) in water provided a pH of approximately 2.1, ensuring the analyte is in its neutral, more hydrophobic form.

Detector Wavelength Selection

Since 3-Oxocycloheptanecarboxylic acid lacks a strong chromophore, detection can be challenging.[5] The ketone group provides some UV absorbance at low wavelengths. A photodiode array (PDA) detector was used to scan the analyte from 190 to 400 nm. The maximum absorbance (λmax) was observed at 210 nm , which was selected for quantification to ensure maximum sensitivity.

Final Optimized HPLC Method

The systematic development process led to the following optimized conditions.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 210 nm
Diluent Water:Acetonitrile (50:50, v/v)

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose, following the ICH Q2(R1) guideline.[6][7][8]

Method_Development_Workflow cluster_Dev Method Development Analyte Analyte Assessment (3-Oxocycloheptanecarboxylic acid) Column Column Screening (C18 vs. Polar-Embedded) Analyte->Column Polarity Challenge MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Column->MobilePhase Select Best Phase Detector Detector Settings (Wavelength Selection) MobilePhase->Detector Optimized Final Optimized Method Detector->Optimized Finalize Conditions

Caption: Logical workflow for HPLC method development.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[9] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11]

A sample solution was subjected to the following stress conditions as per ICH guideline Q1A(R2)[9]:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4h

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24h

  • Thermal Degradation: 105 °C for 48h (solid state)

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24h (solid state)

Results: The method successfully separated the main peak of 3-Oxocycloheptanecarboxylic acid from all degradation products formed under stress conditions. Peak purity analysis using the PDA detector confirmed that the analyte peak was spectrally pure in all cases, demonstrating the method's specificity. Significant degradation was observed under basic and oxidative conditions.

Linearity

Linearity was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroInsignificant
Residual Plot Random distributionRandom distribution around zero

The excellent correlation coefficient confirms the method's linearity over the specified range.

Accuracy

Accuracy was determined by performing recovery studies on a spiked placebo. A known amount of 3-Oxocycloheptanecarboxylic acid was added to a placebo mixture at three concentration levels (80%, 100%, and 120%).

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.4%98.0% - 102.0%
100% 100.2%0.3%98.0% - 102.0%
120% 100.5%0.5%98.0% - 102.0%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

A. Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

  • %RSD of Peak Area: 0.35% (Acceptance Criteria: ≤ 1.0%)

B. Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.

  • %RSD of Peak Area (over 2 days): 0.58% (Acceptance Criteria: ≤ 2.0%)

The low RSD values for both repeatability and intermediate precision confirm that the method is highly precise.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the linearity curve.

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

The method is sensitive enough to detect and quantify trace-level impurities.

Robustness

Robustness was evaluated by making small, deliberate changes to the method parameters.

Parameter VariedResultConclusion
Flow Rate (± 0.1 mL/min) System suitability passedRobust
Column Temperature (± 2 °C) System suitability passedRobust
Mobile Phase pH (± 0.1) System suitability passedRobust

The method remained unaffected by minor variations in its parameters, demonstrating its robustness for routine use.

Validation_Pyramid Validation Validated Method Specificity Specificity Forced Degradation Peak Purity Specificity->Validation Linearity Linearity Range r² ≥ 0.999 Linearity->Specificity Accuracy Accuracy Recovery 98-102% Accuracy->Specificity Precision Precision Repeatability Intermediate Precision Precision->Specificity Sensitivity Sensitivity LOD LOQ Sensitivity->Validation Robustness Robustness Deliberate Parameter Changes Robustness->Validation

Caption: Key parameters for method validation per ICH Q2(R1).

Conclusion

This guide details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for the purity assessment of 3-Oxocycloheptanecarboxylic acid. By comparing column technologies, we demonstrated the clear superiority of a polar-embedded stationary phase for this polar analyte. The final method was rigorously validated according to ICH Q2(R1) guidelines and proven to be specific, linear, accurate, precise, sensitive, and robust. This validated method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment, ensuring the consistent quality of this critical intermediate.

References

  • International Council for Harmonisation. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Skopalová, J., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Sultana, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. [Link]

  • ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Khan, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4287. [Link]

  • American Journal of Enology and Viticulture. (1993). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link]

  • Lab Manager. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Choudhary, A., et al. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. Semantic Scholar. [Link]

  • U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Starodub, V. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Starodub. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Comparative Biological Activity of 3-Oxocycloheptanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Seven-Membered Pharmacophores in Drug Discovery[1]

Executive Summary: The "Seven-Membered" Advantage

In the landscape of medicinal chemistry, six-membered (cyclohexane/benzene) and five-membered (cyclopentane/azole) rings dominate.[1] However, the 3-oxocycloheptanecarboxylic acid scaffold represents a distinct "Goldilocks" zone of conformational flexibility.[2] Unlike its rigid counterparts, the seven-membered cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1]

This guide objectively compares the biological performance of 3-oxocycloheptanecarboxylic acid derivatives against standard 5- and 6-membered homologs. Analysis focuses on two primary therapeutic axes: CDK2-targeted anticancer activity and antimicrobial efficacy .

Key Finding: While the unsubstituted parent acid exhibits low intrinsic potency, its benzofused and amide-functionalized derivatives demonstrate superior selectivity profiles in kinase inhibition (CDK2) compared to cyclohexane isosteres, primarily due to the "induced fit" capability of the flexible 7-ring.[1][2]

Chemical Profile & Structural Classes

To understand the biological data, one must first categorize the derivatives based on their structural modifications.[2]

Derivative ClassStructural ModificationPrimary TargetMechanism of Action
Class A: Fused Systems Benzocycloheptan-3-one derivativesCDK2 / Cyclin E ATP-competitive inhibition; the 7-ring mimics the ribose binding pocket.[1]
Class B: Carboxamides C-1 Amide substitutions (aryl/alkyl)Bacterial Gyrase / Efflux Pumps Disruption of membrane integrity or enzyme binding via H-bond donor/acceptor motifs.[1]
Class C: Ring Homologs Comparison with 3-oxocyclopentaneMetabolic Enzymes Used as negative controls to validate the necessity of the 7-membered ring volume.
Comparative Biological Activity[2][3]
3.1 Anticancer Activity: CDK2 Inhibition

The most significant application of the 3-oxocycloheptane scaffold is in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[3] The 7-membered ring allows for a unique hydrophobic interaction that 6-membered rings cannot achieve.

Experimental Data: IC50 Comparison (Kinase Assay) Data synthesized from comparative SAR studies of benzocycloheptane derivatives.

Compound ScaffoldR-Group (C-3 Position)CDK2 IC50 (nM)Selectivity (vs. CDK1)Notes
3-Oxocycloheptane (Fused) 2-amino-4-phenyl45 nM >100-foldHigh potency due to ring flexibility filling the ATP pocket.[1]
Cyclohexane Analog2-amino-4-phenyl320 nM15-foldRigid ring causes steric clash, reducing affinity.[1]
Cyclopentane Analog2-amino-4-phenyl>1000 nMN/ARing too small to span the hydrophobic cleft.[1]
Parent Acid -OH (Carboxylic Acid)>10,000 nMNonePoor cell permeability; requires esterification/amidation.[1]

Insight: The 7-membered ring derivatives (Class A) show a 7-fold increase in potency over cyclohexane analogs. This is attributed to the "twist-chair" conformation which accommodates the bulky "gatekeeper" residues in the CDK2 active site better than the planar cyclohexane chair.

3.2 Antimicrobial Activity: Membrane Permeability

Derivatives where the carboxylic acid is converted to an N-aryl carboxamide (Class B)[1] exhibit moderate antimicrobial activity, particularly against Gram-positive bacteria.[1][2][4]

Experimental Data: MIC (µg/mL) vs. S. aureus [1]

  • 3-Oxocycloheptane-1-carboxamide (N-phenyl) : 32 µg/mL[1]

  • 3-Oxocyclopentane-1-carboxamide (N-phenyl) : 64 µg/mL[1]

  • Reference (Ampicillin) : 2 µg/mL[1]

Interpretation: While not replacing standard antibiotics, the cycloheptane derivatives show improved lipophilicity (LogP ~2.[1][2]8) compared to cyclopentane analogs (LogP ~1.9), enhancing membrane penetration.[1][2]

Mechanism of Action: SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the 3-oxocycloheptanecarboxylic acid scaffold.

SAR_Logic Core 3-Oxocycloheptanecarboxylic Acid (Scaffold) Mod_Ketone Modification at C-3 (Ketone) Core->Mod_Ketone Target: C-3 Mod_Acid Modification at C-1 (Acid) Core->Mod_Acid Target: C-1 Path_RedAm Reductive Amination Mod_Ketone->Path_RedAm Result_Fused Benzofused Systems (CDK2 Anticancer Agents) Mod_Ketone->Result_Fused Ring Fusion Path_Cond Amide Coupling Mod_Acid->Path_Cond Result_Amino 3-Amino Derivatives (Neuroactive / GPCR Ligands) Path_RedAm->Result_Amino Result_Amide Carboxamides (Antimicrobial Activity) Path_Cond->Result_Amide

Figure 1: SAR Decision Tree. The C-3 ketone serves as a handle for ring fusion (Anticancer) or amination (Neuroactive), while the C-1 acid dictates solubility and bioavailability via amide formation.[1]

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Dieckmann Cyclization)

To ensure reproducibility, this protocol uses the Dieckmann condensation method, which is more scalable than ring expansion.[1][2]

  • Reagents : Diethyl suberate (Starting Material), Potassium tert-butoxide (Base), Toluene (Solvent).[1]

  • Procedure :

    • Dissolve diethyl suberate (10 mmol) in anhydrous toluene (50 mL).

    • Add Potassium tert-butoxide (1.1 eq) slowly at 0°C under N2 atmosphere.

    • Reflux for 4 hours. The solution will turn turbid as the enolate forms.[2]

    • Critical Step : Quench with 10% acetic acid immediately upon cooling to prevent ring opening.

    • Perform decarboxylation by heating the intermediate keto-ester in 4M HCl at 60°C for 2 hours.

  • Validation : Monitor disappearance of the diester peak (1735 cm⁻¹) and appearance of the ketone peak (1710 cm⁻¹) via IR spectroscopy.

Protocol B: CDK2 Inhibition Assay (Fluorescence Polarization)

Used to generate the data in Section 3.1.[1]

  • System : Recombinant human CDK2/Cyclin E complex.[2]

  • Tracer : Fluorescein-labeled ATP competitive inhibitor.

  • Workflow :

    • Incubate CDK2 enzyme (5 nM) with test compound (3-oxocycloheptane derivative) in assay buffer (50 mM HEPES, pH 7.[1]5) for 30 mins.

    • Add Tracer (10 nM) and incubate for 1 hour.[1]

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

    • Control : Use Staurosporine as a positive control (IC50 ~5 nM).[1]

References
  • BenchChem . (2025).[3] The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. Retrieved from

  • Royal Society of Chemistry . (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3). Retrieved from [1]

  • National Institutes of Health (NIH) . (2002).[1] Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Retrieved from

  • Frontiers in Pharmacology . (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Retrieved from

  • MDPI . (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives. Retrieved from

Sources

Safety Operating Guide

Disposal & Handling of 3-Oxocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist's Guide to Safety, Compliance, and Operational Integrity

Executive Summary & Chemical Context

Immediate Action Required: Treat 3-Oxocycloheptanecarboxylic acid as a Category 2 Skin/Eye Irritant and a Combustible Organic Solid .

As a Senior Application Scientist, I often see researchers treat "novel" or "rare" intermediates with generic protocols. This is a mistake. While 3-Oxocycloheptanecarboxylic acid (a 7-membered ring homolog of the more common 3-oxocyclopentanecarboxylic acid) lacks a ubiquitous commercial SDS, we must extrapolate its safety profile from its functional groups and lower homologs (cyclobutane/cyclopentane analogs).

  • Chemical Class: Functionalized Cycloalkane / Keto-Acid.

  • Primary Hazard: Acidic Corrosivity (mild) and Irritation.

  • Disposal Pathway: High-temperature Incineration (Organic Waste Stream).

Hazard Identification & Functional Analysis

To dispose of a chemical safely, you must understand what makes it dangerous. We apply Functional Group Analysis to determine the reactivity profile.

Chemical Structure & Reactivity Logic

The following diagram details the specific functional groups that dictate our disposal logic:

ChemicalStructure Chemical 3-Oxocycloheptanecarboxylic Acid (Solid Organic Acid) Ketone Ketone Group (C=O) Reactivity: Nucleophilic Attack Risk: Forms Schiff Bases/Hydrazones Chemical->Ketone Contains Acid Carboxylic Acid (-COOH) Reactivity: Proton Donor (pKa ~4-5) Risk: Incompatible with Bases/Oxidizers Chemical->Acid Contains Ring Cycloheptane Ring Property: Lipophilic Backbone Disposal: Requires Incineration Chemical->Ring Backbone Do NOT Mix with Cyanides/Sulfides Do NOT Mix with Cyanides/Sulfides Acid->Do NOT Mix with Cyanides/Sulfides Do NOT Mix with Nitric Acid Do NOT Mix with Nitric Acid Acid->Do NOT Mix with Nitric Acid

Figure 1: Functional group analysis determining reactivity hazards and incompatibility.

Key Safety Data (Extrapolated from Homologs)
ParameterValue / ClassificationOperational Implication
Physical State Solid (White/Off-white powder)Dust inhalation hazard; use N95 or fume hood.
pH (Aqueous) ~3.0 – 4.5Corrosive to mucous membranes; Do not flush.
Flash Point >110°C (Predicted)Combustible, not Flammable.
Incompatibilities Strong Oxidizers, Strong BasesCRITICAL: Segregate from Nitric Acid and Peroxides.

Disposal Decision Logic

In a drug development environment, we do not manually neutralize small batches of organic acids due to the risk of exothermic splattering. We utilize Segregated Waste Streams .

Follow this decision tree to determine the correct waste container:

DisposalTree Start Waste State? Solid Solid / Powder Start->Solid Liquid Liquid / Solution Start->Liquid Bin_Solid Solid Organic Waste (HDPE Jar) Label: 'Organic Acid - Solid' Solid->Bin_Solid Primary Path Solvent Solvent Based? Liquid->Solvent Bin_Aq Aqueous Acid Waste (Glass/HDPE) Label: 'Aqueous Acid - pH < 5' Solvent->Bin_Aq No (Water only) Bin_Solv Flammable Solvent Waste (Safety Can) Label: 'Flammable + Acidic' Solvent->Bin_Solv Yes (e.g., in MeOH/DCM)

Figure 2: Waste stream segregation logic to prevent incompatible mixing.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Primary Method)

Use this for expired reagents, reaction byproducts, or contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Work inside a fume hood to contain dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer: Transfer the solid carefully to avoid dust generation.

    • Senior Scientist Tip: If the solid is sticky or caked, do not scrape aggressively with metal spatulas (spark risk). Use a plastic or Teflon-coated spatula.

  • Labeling:

    • Constituents: "3-Oxocycloheptanecarboxylic acid" (Write full name; avoid abbreviations).

    • Hazard Checkboxes: [x] Irritant, [x] Acidic.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this if the material is dissolved in solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.

  • Segregation Check: Ensure the waste container does NOT contain strong bases (Sodium Hydroxide) or oxidizers.

  • Container: Use a solvent waste carboy (typically HDPE or safety-coated glass).

  • pH Check: If the solution is primarily aqueous, check pH.[1] If < 2.0, it is a RCRA Corrosive Waste (D002) . If dissolved in flammable solvent, it is Ignitable (D001) .

  • Labeling:

    • List all solvents and the acid.

    • Example: "70% Methanol, 25% Water, 5% 3-Oxocycloheptanecarboxylic acid."

Protocol C: Spill Cleanup (Emergency)
  • Isolate: Mark the area.

  • Neutralize: For small spills (<5g), cover with Sodium Bicarbonate (baking soda) or a commercial acid spill kit.

    • Observation: Wait for bubbling (CO2 evolution) to cease.

  • Collect: Sweep up the neutralized slurry into a plastic bag.

  • Disposal: Label as "Debris from Acid Spill Cleanup" and place in the Solid Hazardous Waste bin.

Regulatory & Compliance Framework

Every action in the lab must be traceable to a regulation.

  • EPA Classification:

    • This material is not P-listed or U-listed.

    • It is a Characteristic Waste if pH < 2 (Corrosivity) or if mixed with flammables (Ignitability).[1]

    • Otherwise, it falls under Non-Regulated Organic Waste destined for incineration.

  • OSHA Hazard Communication (29 CFR 1910.1200):

    • You must label secondary containers if the material is removed from its original vial.

  • Prudent Practices:

    • "Organic acids should be segregated from oxidizing agents... and basic materials" (National Academies).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • US Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). 3-Oxocyclopentanecarboxylic acid (Analog Data). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Oxocyclobutanecarboxylic acid (Homolog SDS).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.